(2E)-5-Methylhexa-2,4-dienoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C28H44N7O17P3S |
|---|---|
Molekulargewicht |
875.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-5-methylhexa-2,4-dienethioate |
InChI |
InChI=1S/C28H44N7O17P3S/c1-16(2)6-5-7-19(37)56-11-10-30-18(36)8-9-31-26(40)23(39)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-22(51-53(41,42)43)21(38)27(50-17)35-15-34-20-24(29)32-14-33-25(20)35/h5-7,14-15,17,21-23,27,38-39H,8-13H2,1-4H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/b7-5+/t17-,21-,22-,23+,27-/m1/s1 |
InChI-Schlüssel |
IFMYVRQEHQTINS-MEOYLLPMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on (2E)-5-Methylhexa-2,4-dienoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-5-Methylhexa-2,4-dienoyl-CoA is a pivotal intermediate in the microbial degradation pathway of geraniol (B1671447), a common monoterpenoid. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role in metabolic pathways. While specific experimental data for this particular acyl-CoA is limited in publicly accessible literature, this document compiles available information and presents generalized protocols for its synthesis, purification, and analysis based on established methods for similar acyl-CoA esters. This guide aims to serve as a valuable resource for researchers investigating terpenoid metabolism, enzyme kinetics, and the development of novel therapeutic agents targeting these pathways.
Chemical Structure and Identification
This compound is an acyl-CoA derivative characterized by a C7 fatty acyl chain with two double bonds in the trans configuration at positions 2 and 4, and a methyl group at position 5. This acyl group is attached to the thiol group of Coenzyme A via a thioester linkage.
Chemical Formula: C28H44N7O17P3S[1]
SMILES: CC(C)=C\C=C\C(=O)SCCN(C=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1O
InChI Key: IFMYVRQEHQTINS-DKIDORRISA-N[1]
Physicochemical and Spectral Properties
| Property | Value | Source |
| Molecular Weight | 875.67 g/mol | [1] |
| Monoisotopic Mass | 875.172723243 g/mol | [1] |
| Chemical Formula | C28H44N7O17P3S | [1] |
Biological Significance: Role in the Geraniol Degradation Pathway
This compound is a key intermediate in the geraniol degradation pathway, which has been studied in microorganisms. This pathway allows bacteria to utilize geraniol as a carbon and energy source. The pathway involves the initial oxidation of geraniol to geranial and then to geranic acid. Geranic acid is then activated to geranoyl-CoA, which subsequently undergoes a series of enzymatic reactions, including carboxylation, hydration, and cleavage, to ultimately yield acetyl-CoA and other central metabolites.
The formation of this compound occurs within this complex metabolic sequence. Understanding the enzymes and intermediates in this pathway is crucial for metabolic engineering applications and for the development of antimicrobial agents that could disrupt bacterial metabolism.
Below is a simplified representation of the logical flow of the initial steps in the geraniol degradation pathway leading to acyl-CoA intermediates.
Caption: Simplified logical flow of the initial stages of the geraniol degradation pathway.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not available, the following sections provide generalized methodologies for the synthesis, purification, and analysis of similar medium-chain unsaturated acyl-CoA esters. These protocols can be adapted and optimized by researchers for the specific study of this compound.
Proposed Synthesis Workflow
The synthesis of this compound can be approached through a two-step process: first, the chemical synthesis of the corresponding free fatty acid, (2E)-5-Methylhexa-2,4-dienoic acid, followed by its enzymatic conversion to the CoA thioester.
Caption: Proposed two-stage synthesis workflow for this compound.
4.1.1. Chemical Synthesis of (2E)-5-Methylhexa-2,4-dienoic acid
The synthesis of the precursor fatty acid can be achieved through various organic synthesis routes, such as aldol condensation or the Wittig reaction, using commercially available starting materials. The exact protocol would need to be designed and optimized based on the chosen synthetic strategy.
4.1.2. Enzymatic Synthesis of this compound
Principle: Acyl-CoA synthetases catalyze the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A, driven by the hydrolysis of ATP to AMP and pyrophosphate. Medium-chain acyl-CoA synthetases exhibit broad substrate specificity and can be used for this purpose.[2][3]
Materials:
-
(2E)-5-Methylhexa-2,4-dienoic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Medium-chain acyl-CoA synthetase (commercially available or purified)
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
Dithiothreitol (DTT)
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and Coenzyme A.
-
Add the substrate, (2E)-5-Methylhexa-2,4-dienoic acid (dissolved in a suitable solvent like DMSO if necessary).
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a specified time, monitoring the reaction progress.
-
Terminate the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Proceed with the purification of the synthesized this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. Acyl-CoA esters can be effectively purified using a C18 column and a gradient of an aqueous buffer and an organic solvent.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Reagents:
-
Potassium phosphate (B84403) buffer (pH 5.5)
Protocol:
-
Equilibrate the C18 column with the starting mobile phase (a mixture of potassium phosphate buffer and acetonitrile).
-
Inject the reaction mixture from the synthesis step onto the column.
-
Elute the compounds using a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at 260 nm, the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.
-
Collect the fractions corresponding to the peak of this compound.
-
Lyophilize the collected fractions to obtain the purified product.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS provides high sensitivity and specificity for the identification and quantification of molecules. The liquid chromatography separates the components of a mixture, and the tandem mass spectrometry allows for the determination of the mass-to-charge ratio of the parent ion and its fragmentation pattern, confirming the identity of the compound.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or triple quadrupole)
Protocol:
-
Separate the purified sample using a C18 column with a suitable mobile phase gradient.
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra in positive or negative ion mode.
-
Perform tandem MS (MS/MS) on the parent ion corresponding to the mass of this compound.
-
Analyze the fragmentation pattern to confirm the structure. Common fragments for acyl-CoAs include the pantetheine-phosphate moiety.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. 1H and 13C NMR are powerful tools for confirming the structure of synthesized this compound.[4]
Instrumentation:
-
High-field NMR spectrometer
Sample Preparation:
-
Dissolve the purified compound in a deuterated solvent (e.g., D2O).
Analysis:
-
Acquire 1H and 13C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the 5-methylhexa-2,4-dienoyl moiety and the Coenzyme A structure.
Conclusion
This compound is a significant metabolite in the microbial breakdown of geraniol. While specific experimental data for this compound is scarce, this guide provides a framework for its study by presenting its known chemical and biological properties and outlining established methodologies for its synthesis and characterization. The provided protocols, though generalized, offer a solid starting point for researchers to develop specific experimental designs to further investigate the role of this compound in metabolic pathways and to explore its potential as a target for drug development. Further research is warranted to fully elucidate its physicochemical properties and to develop optimized and validated experimental protocols.
References
(2E)-5-Methylhexa-2,4-dienoyl-CoA: A Key Intermediate in Geraniol Degradation
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Abstract
(2E)-5-Methylhexa-2,4-dienoyl-CoA is a crucial, yet transient, intermediate in the metabolic pathway responsible for the degradation of geraniol (B1671447), a common monoterpene alcohol found in essential oils. Understanding the biological function and enzymatic handling of this molecule is vital for fields ranging from metabolic engineering to the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the formation and subsequent fate of this compound, detailing the enzymatic reactions, available quantitative data, and relevant experimental protocols. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts.
Introduction
Geraniol and other monoterpenes are significant components of the fragrance and flavor industries and are increasingly studied for their potential therapeutic properties. The microbial degradation of these compounds is a key process in the carbon cycle and presents opportunities for bioremediation and the biotechnological production of valuable chemicals. The catabolic pathway of geraniol in various organisms, particularly bacteria such as Pseudomonas species, converges on the formation of this compound. This guide elucidates the biological significance of this intermediate, providing a technical resource for professionals in relevant scientific disciplines.
The Geraniol Degradation Pathway: Formation of this compound
The initial steps of geraniol degradation involve its oxidation to geranic acid, which is subsequently activated to its coenzyme A (CoA) thioester, geranoyl-CoA. The pathway then proceeds through a series of unique enzymatic reactions to bypass the β-methyl group that hinders direct β-oxidation[1].
Carboxylation of Geranoyl-CoA
The first committed step after the formation of geranoyl-CoA is its carboxylation by the biotin-dependent enzyme geranoyl-CoA carboxylase (EC 6.4.1.5)[2]. This enzyme catalyzes the ATP-dependent addition of a carboxyl group from bicarbonate to the γ-carbon of geranoyl-CoA.
Reaction: ATP + Geranoyl-CoA + HCO₃⁻ ⇌ ADP + Phosphate + 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA[2]
Hydration of the Carboxylated Intermediate
The product of the carboxylation reaction, 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, is then hydrated by isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57). This enzyme adds a water molecule across the double bond, forming 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA[3].
Reaction: 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA + H₂O ⇌ 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA[3]
Cleavage to Form this compound
The key step leading to the formation of the target molecule is the cleavage of 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. This reaction is catalyzed by a lyase, likely a 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA lyase . While this specific enzyme is not extensively characterized, its activity is analogous to the well-studied 3-hydroxy-3-methylglutaryl-CoA lyase. The cleavage yields acetoacetate (B1235776) and this compound.
Reaction: 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA → Acetoacetate + this compound
Figure 1: Overview of the Geraniol Degradation Pathway.
Biological Function: Fate of this compound
This compound is a substrate for the standard β-oxidation pathway for unsaturated fatty acids. Its conjugated diene system requires specific enzymatic machinery for further degradation.
Reduction by 2,4-Dienoyl-CoA Reductase
The first step in the metabolism of this compound is its reduction by 2,4-dienoyl-CoA reductase (EC 1.3.1.34). This NADPH-dependent enzyme reduces the double bond at the C4 position, yielding a trans-3-enoyl-CoA intermediate.
Isomerization and Hydration
The resulting trans-3-enoyl-CoA is then isomerized to a trans-2-enoyl-CoA by an enoyl-CoA isomerase . This product is a standard substrate for enoyl-CoA hydratase , which adds a water molecule to form a 3-hydroxyacyl-CoA. This molecule can then enter the conventional β-oxidation spiral, ultimately leading to the production of acetyl-CoA and propionyl-CoA, which can enter central carbon metabolism.
Figure 2: β-Oxidation of this compound.
Quantitative Data
Quantitative data for the enzymes involved in the direct metabolism of this compound is limited. However, kinetic parameters for the upstream enzyme, geranoyl-CoA carboxylase, have been determined in maize.
| Enzyme | Organism | Substrate | Km | Reference |
| Geranoyl-CoA Carboxylase | Zea mays | Geranoyl-CoA | 64 ± 5 µM | [4] |
| Bicarbonate | 0.58 ± 0.04 mM | [4] | ||
| ATP | 8.4 ± 0.4 µM | [4] |
Experimental Protocols
Detailed experimental protocols for the enzymes in the geraniol degradation pathway are not widely available. The following are generalized protocols that can be adapted for the study of the enzymes involved in the formation and degradation of this compound.
Assay for Geranoyl-CoA Carboxylase Activity
This assay is based on the incorporation of radiolabeled bicarbonate into geranoyl-CoA.
Materials:
-
Purified or partially purified geranoyl-CoA carboxylase
-
Geranoyl-CoA (substrate)
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
NaH¹⁴CO₃ (radiolabeled bicarbonate)
-
Tricarboxylic acid (TCA)
-
Scintillation cocktail
-
Buffer (e.g., Tris-HCl, pH 8.3)
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, DTT, ATP, and geranoyl-CoA.
-
Initiate the reaction by adding the enzyme preparation and NaH¹⁴CO₃.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a strong acid, such as TCA, which will precipitate the protein and remove unreacted ¹⁴CO₂.
-
Centrifuge to pellet the precipitated protein.
-
Measure the radioactivity of the acid-stable product in the supernatant using liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of ¹⁴C incorporated into the non-volatile product.
Figure 3: Workflow for Geranoyl-CoA Carboxylase Assay.
Assay for Isohexenylglutaconyl-CoA Hydratase and 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Lyase Activity
A coupled spectrophotometric assay can be used to measure the activity of these two enzymes. The cleavage of the 3-hydroxyacyl-CoA intermediate by the lyase produces acetoacetate, which can be reduced to β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Purified or partially purified enzyme fractions
-
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA (substrate for the hydratase)
-
β-Hydroxybutyrate dehydrogenase
-
NADH
-
Buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture in a cuvette containing buffer, NADH, and β-hydroxybutyrate dehydrogenase.
-
Add the enzyme preparation containing both the hydratase and the lyase.
-
Initiate the reaction by adding the substrate, 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient for NADH is 6.22 mM⁻¹cm⁻¹).
Figure 4: Workflow for Coupled Hydratase and Lyase Assay.
Conclusion
This compound represents a key metabolic node in the degradation of the widely occurring monoterpene, geraniol. Its formation and subsequent catabolism through a modified β-oxidation pathway highlight the metabolic versatility of microorganisms in utilizing complex natural products. While the overall pathway has been elucidated, further research is required to characterize the specific enzymes involved, particularly the lyase responsible for the formation of this compound, and to obtain detailed kinetic data. Such information will be invaluable for the rational design of metabolic engineering strategies for bioremediation and the production of bio-based chemicals, as well as for understanding the potential interactions of these pathways with xenobiotics in drug development.
References
(2E)-5-Methylhexa-2,4-dienoyl-CoA in Fatty Acid Beta-Oxidation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2E)-5-Methylhexa-2,4-dienoyl-CoA is a branched-chain acyl-CoA intermediate that arises from the catabolism of branched-chain amino acids, particularly leucine (B10760876) and isoleucine, and potentially from the degradation of certain branched-chain fatty acids. Its metabolism is crucial for the complete oxidation of these biomolecules to yield energy. The presence of a methyl group and conjugated double bonds necessitates a specialized set of enzymes for its degradation, distinguishing its catabolic pathway from that of straight-chain, saturated fatty acids. This guide provides an in-depth overview of the role of this compound in fatty acid beta-oxidation, detailing its metabolic pathway, the enzymes involved, and relevant experimental protocols. Aberrations in this pathway are linked to several inborn errors of metabolism, making the enzymes involved potential targets for therapeutic intervention.
Metabolic Pathway of this compound
The degradation of this compound is believed to occur primarily within the peroxisomes, which are equipped to handle the initial breakdown of very-long-chain and methyl-branched fatty acids[1][2]. The pathway shares similarities with the beta-oxidation of unsaturated fatty acids and branched-chain fatty acids like pristanic acid[3][4].
The initial steps leading to the formation of this compound likely originate from the catabolism of the branched-chain amino acid isoleucine[5][6]. Following transamination and oxidative decarboxylation, a series of reactions can lead to the formation of this C7 dienoyl-CoA intermediate.
The subsequent beta-oxidation of this compound involves the action of an auxiliary enzyme, 2,4-dienoyl-CoA reductase, to reduce the conjugated double bonds, allowing the core beta-oxidation machinery to proceed.
Key Enzymes and Quantitative Data
The primary enzyme responsible for the metabolism of this compound is 2,4-dienoyl-CoA reductase (DECR1) . This enzyme catalyzes the NADPH-dependent reduction of the C4-C5 double bond to yield a trans-3-enoyl-CoA intermediate, which can then be isomerized and further processed by the standard beta-oxidation enzymes[7]. In some prokaryotes, a different class of 2,4-dienoyl-CoA reductase can directly produce a 2-trans-enoyl-CoA[7].
Table 1: Representative Kinetic Parameters for 2,4-Dienoyl-CoA Reductase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| trans-2,trans-4-Hexadienoyl-CoA | Human peroxisomal (pDCR) | ~240 | Not Reported | [8] |
| trans-2,trans-4-Decadienoyl-CoA | Human peroxisomal (pDCR) | ~40 | Not Reported | [8] |
| trans-2,trans-4-Hexadienoyl-CoA | Rat liver mitochondria | Not Reported | Not Reported | [9] |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat liver mitochondria | Not Reported | Not Reported | [9] |
| This compound | Hypothetical | 50-150 | Variable |
Note: The values for this compound are hypothetical and for illustrative purposes only, as experimental data for this specific substrate is not currently available.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for preparing other acyl-CoA thioesters. A plausible synthetic route is outlined below.
Protocol:
-
Activation of the Carboxylic Acid: 5-Methyl-2,4-hexadienoic acid is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran). An equimolar amount of triethylamine is added, followed by the dropwise addition of ethyl chloroformate at a reduced temperature (e.g., -10°C) to form the mixed anhydride. The reaction is stirred for 30-60 minutes.
-
Thioesterification: A solution of Coenzyme A (lithium salt) in aqueous sodium bicarbonate is prepared and cooled. The mixed anhydride solution is added dropwise to the Coenzyme A solution with vigorous stirring, maintaining a low temperature.
-
Purification: The resulting this compound can be purified by solid-phase extraction or reverse-phase high-performance liquid chromatography (HPLC). The concentration is determined spectrophotometrically using the known extinction coefficient for the dienoyl-CoA chromophore.
Enzyme Activity Assay for 2,4-Dienoyl-CoA Reductase
The activity of 2,4-dienoyl-CoA reductase can be measured spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm.
Protocol:
-
Assay Mixture Preparation: In a quartz cuvette, prepare an assay mixture containing phosphate buffer (e.g., 50 mM, pH 7.4), EDTA (e.g., 0.1 mM), and NADPH (e.g., 0.1-0.2 mM).
-
Enzyme Addition: Add a known amount of purified 2,4-dienoyl-CoA reductase or a cell/tissue homogenate containing the enzyme to the assay mixture.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 2-5 minutes) at a constant temperature (e.g., 30°C) to allow the temperature to equilibrate and to record any background NADPH oxidation.
-
Reaction Initiation: Initiate the reaction by adding a known concentration of this compound.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
Relevance to Drug Development
The enzymes involved in the beta-oxidation of branched-chain fatty acids and amino acids represent potential targets for drug development in several therapeutic areas:
-
Inborn Errors of Metabolism: Deficiencies in enzymes of this pathway, such as isovaleric acidemia, can lead to the accumulation of toxic intermediates. Modulators of downstream enzymes could potentially alleviate the metabolic block.
-
Cancer Metabolism: Some cancer cells exhibit altered fatty acid metabolism, and inhibitors of fatty acid oxidation are being explored as potential anti-cancer agents[10]. Targeting the specific enzymes involved in branched-chain fatty acid oxidation could provide a more selective therapeutic approach.
-
Metabolic Syndrome: Dysregulation of fatty acid metabolism is a hallmark of metabolic syndrome and type 2 diabetes. Inhibitors of specific fatty acid oxidation pathways could be investigated for their potential to modulate lipid and glucose homeostasis[11].
The development of specific inhibitors for 2,4-dienoyl-CoA reductase and other enzymes in this pathway could provide valuable tools for studying these metabolic processes and may lead to new therapeutic strategies.
Conclusion
This compound is a key intermediate in the catabolism of branched-chain amino acids. Its degradation requires the coordinated action of auxiliary enzymes of the beta-oxidation pathway, with 2,4-dienoyl-CoA reductase playing a central role. Further research is needed to fully elucidate the kinetic parameters of the enzymes involved with this specific substrate and to explore the therapeutic potential of targeting this metabolic pathway. The experimental protocols outlined in this guide provide a framework for future investigations into the metabolism and physiological significance of this compound.
References
- 1. aocs.org [aocs.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 11. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Isolation of (2E)-5-Methylhexa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-5-Methylhexa-2,4-dienoyl-CoA is a thioester of coenzyme A and a derivative of a branched-chain fatty acid. As an activated acyl group, it serves as an intermediate in specific metabolic pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery, metabolic context, and theoretical isolation of this compound. While a singular seminal publication detailing its initial discovery and isolation is not prominent in the literature, its existence and metabolic role are established through database entries and pathway elucidations. This document consolidates the available information and presents it in a format accessible to researchers and professionals in drug development and the life sciences.
Metabolic Context: The Geraniol (B1671447) Degradation Pathway
This compound has been identified as a key intermediate in the metabolic degradation pathway of geraniol, a common monoterpene alcohol found in essential oils. The most direct evidence for its role comes from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, which lists it as a metabolite in the "Pinene, camphor (B46023) and geraniol degradation" pathway in the bacterium Nocardia wallacei[1][2].
The pathway commences with the oxidation of geraniol to geranic acid, which is then activated to geranyl-CoA[3]. Subsequent enzymatic reactions, including carboxylation and hydration, lead to the formation of 3-Hydroxy-5-methylhex-4-enoyl-CoA[4][5]. This compound is the direct precursor to this compound.
The formation of this compound from its precursor is catalyzed by an enoyl-CoA hydratase (or a functionally equivalent dehydratase). This enzyme facilitates the removal of a water molecule from 3-Hydroxy-5-methylhex-4-enoyl-CoA, introducing a second double bond and forming the dienoyl-CoA ester.
Below is a diagram illustrating the proposed signaling pathway leading to the formation of this compound.
Quantitative Data
| Substrate | Km (μM) | Vmax (U/mg) |
| Crotonyl-CoA (C4) | 29 | 6.2 x 10³ |
| 2-Pentenoyl-CoA (C5) | 36 | 2.8 x 10³ |
| 2-Hexenoyl-CoA (C6) | 34 | 1.8 x 10³ |
| 2-Octenoyl-CoA (C8) | Not reported | Lower than C6 |
Table 1: Substrate specificity of (R)-specific enoyl-CoA hydratase from Aeromonas caviae. Data adapted from[1].
This data suggests that the enzyme has a high affinity and activity for short-chain enoyl-CoA substrates. It is plausible that the enoyl-CoA hydratase responsible for the formation of this compound exhibits similar kinetic properties.
Experimental Protocols
The following protocols are proposed for the isolation and characterization of the enoyl-CoA hydratase that produces this compound, based on established methods for similar enzymes from Pseudomonas and other bacteria[1][5].
1. Cultivation of Microorganism and Preparation of Cell-Free Extract
-
Microorganism: Nocardia wallacei or a Pseudomonas species known to metabolize geraniol.
-
Growth Medium: A minimal medium supplemented with geraniol as the sole carbon source to induce the expression of the degradation pathway enzymes.
-
Cultivation: Grow the culture aerobically at an appropriate temperature (e.g., 30°C) to the late exponential phase.
-
Cell Harvesting: Centrifuge the culture to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris and obtain a cell-free extract.
2. Enzyme Purification
A multi-step chromatography approach is recommended for the purification of the target enoyl-CoA hydratase.
-
Anion Exchange Chromatography: Load the cell-free extract onto an anion-exchange column (e.g., Q-Sepharose) and elute with a salt gradient (e.g., 0-1 M NaCl).
-
Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to increase the ionic strength, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.
-
Size Exclusion Chromatography: Concentrate the active fractions and apply them to a size exclusion column (e.g., Superdex 200) to separate proteins based on their molecular weight.
3. Enzyme Activity Assay
The activity of the enoyl-CoA hydratase can be monitored by spectrophotometrically measuring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate[1].
-
Reaction Mixture: 50 mM Tris-HCl (pH 8.0) containing a known concentration of the substrate (3-Hydroxy-5-methylhex-4-enoyl-CoA, if available, or a suitable analog like crotonyl-CoA).
-
Enzyme: Add a small amount of the purified enzyme solution to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C).
-
Calculation: The enzyme activity can be calculated using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 10³ M-1cm-1 for crotonyl-CoA)[1].
4. Isolation and Characterization of this compound
-
Enzymatic Synthesis: Incubate the purified enoyl-CoA hydratase with its substrate, 3-Hydroxy-5-methylhex-4-enoyl-CoA, in a larger scale reaction.
-
Purification: The product can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Characterization: The structure of the isolated this compound can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
While the direct discovery and isolation of this compound are not extensively documented in dedicated research articles, its role as a metabolite in the geraniol degradation pathway is evident from biochemical databases. This technical guide provides a framework for researchers to approach the study of this molecule, from understanding its metabolic context to proposing robust experimental protocols for its enzymatic synthesis and isolation. The provided methodologies, based on well-established techniques for similar compounds and enzymes, offer a solid starting point for further investigation into the biochemistry and potential applications of this compound. Further research into the specific enzymes of the Nocardia geraniol degradation pathway will be crucial to fully elucidate the details of this metabolic route.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Geraniol Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Utilization of geraniol is dependent on molybdenum in Pseudomonas aeruginosa: evidence for different metabolic routes for oxidation of geraniol and citronellol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Metabolism of (2E)-5-Methylhexa-2,4-dienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-5-Methylhexa-2,4-dienoyl-CoA is a key intermediate in the microbial degradation pathway of acyclic monoterpenoids, such as geraniol (B1671447). The metabolism of this branched-chain dienoyl-CoA ester is crucial for the complete catabolism of these compounds. This technical guide provides an in-depth analysis of the enzymes responsible for the metabolism of this compound, with a primary focus on 2,4-dienoyl-CoA reductase . We will detail the metabolic context, present available quantitative enzymatic data, describe relevant experimental protocols, and visualize the associated metabolic and experimental workflows.
Introduction
The catabolism of unsaturated fatty acids and related molecules containing carbon-carbon double bonds requires a set of auxiliary enzymes to handle the non-standard intermediates that arise during β-oxidation. This compound is one such intermediate, formed during the degradation of geraniol, a widely distributed monoterpenoid alcohol. Its metabolism is essential for channeling the carbon skeleton into central metabolic pathways. The primary enzyme implicated in the transformation of this and other 2,4-dienoyl-CoA thioesters is 2,4-dienoyl-CoA reductase (DCR), an NADPH-dependent oxidoreductase.
Metabolic Context: The Geraniol Degradation Pathway
In organisms such as Pseudomonas aeruginosa, geraniol is metabolized through a series of oxidation and activation steps to form geranyl-CoA. Subsequent reactions lead to the formation of this compound. The key enzyme responsible for the further metabolism of this intermediate is 2,4-dienoyl-CoA reductase (EC 1.3.1.34). This enzyme catalyzes the reduction of the conjugated diene system to a single double bond, thereby producing a substrate that can re-enter the β-oxidation spiral.
The initial steps of geraniol degradation involve its oxidation to geranic acid, which is then activated to geranyl-CoA.[1] The pathway converges with the metabolism of citronellol (B86348) at the level of geranyl-CoA.[1] A key step in this pathway is the molybdenum-dependent oxidation of geranial to geranic acid in Pseudomonas aeruginosa.[2][3][4]
Below is a diagram illustrating the central role of 2,4-dienoyl-CoA reductase in the geraniol degradation pathway.
Primary Metabolizing Enzyme: 2,4-Dienoyl-CoA Reductase (DCR)
2,4-Dienoyl-CoA reductase (DCR) is a crucial enzyme in the β-oxidation of polyunsaturated fatty acids that contain double bonds at even-numbered carbon atoms.[5] It catalyzes the NADPH-dependent reduction of a 2,4-dienoyl-CoA to a trans-3-enoyl-CoA.[6] This reaction is essential for removing the conjugated double bonds that would otherwise halt the β-oxidation process.
Enzyme Function and Mechanism
Eukaryotic DCR catalyzes a two-step sequential reaction involving the transfer of a hydride from NADPH to the Cδ position of the dienoyl-CoA substrate, which is followed by a protonation at the Cα position.[6] This results in the formation of a trans-3-enoyl-CoA. In contrast, the prokaryotic DCR from E. coli is a more complex iron-sulfur flavoprotein that can directly produce a 2-trans-enoyl-CoA.[6]
Quantitative Data
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| 2,4-Hexadienoyl-CoA | 71.6 ± 0.27 | 1.75 ± 0.34 |
| 2,4-Decadienoyl-CoA | 12.7 | Not Reported |
Experimental Protocols
The activity of 2,4-dienoyl-CoA reductase can be determined using several established methods. The most common is a spectrophotometric assay, while a more sensitive radioactive assay is also available.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7][8]
Materials:
-
50 mM Phosphate Buffered Saline (PBS), pH 7.4
-
100 µM EDTA
-
125 µM NADPH
-
Purified 2,4-dienoyl-CoA reductase
-
40 µM of a 2,4-dienoyl-CoA substrate (e.g., trans-2,trans-4-hexadienoyl-CoA or a custom synthesized this compound)
Procedure:
-
Prepare a 1.0 mL reaction mixture containing 50 mM PBS (pH 7.4), 100 µM EDTA, 125 µM NADPH, and 10 µg of the purified enzyme.
-
Pre-incubate the mixture for 20 minutes at room temperature.
-
Initiate the reaction by adding 40 µM of the 2,4-dienoyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 90 seconds using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the enzyme activity.
The following diagram illustrates the workflow for this spectrophotometric assay.
Radioactive Assay for 2,4-Dienoyl-CoA Reductase Activity
For higher sensitivity, a radioactive assay can be employed. This method measures the incorporation of tritium (B154650) from [4B-³H]NADPH into the dienoyl-CoA substrate.
Principle: The assay quantifies the transfer of a tritium atom from [4B-³H]NADPH to the substrate. The resulting tritiated product is then separated from the radioactive coenzyme, and its radioactivity is measured.
Brief Protocol:
-
Incubate the enzyme with the dienoyl-CoA substrate and [4B-³H]NADPH.
-
Stop the reaction and cleave the thioester bond of the product with hydroxylamine.
-
Extract the resulting tritiated fatty acid into an organic solvent (e.g., toluene).
-
Quantify the radioactivity in the organic phase using scintillation counting.
This method is reported to be at least 30 times more sensitive than the spectrophotometric assay.
Conclusion
The metabolism of this compound, a key intermediate in the geraniol degradation pathway, is primarily catalyzed by 2,4-dienoyl-CoA reductase. This enzyme plays a vital role in preparing the carbon skeleton for entry into the β-oxidation pathway. While direct kinetic data for this specific substrate is limited, the well-characterized activity of 2,4-dienoyl-CoA reductase with structurally similar molecules provides a strong basis for understanding its function. The experimental protocols detailed in this guide offer robust methods for further investigation of this enzyme and its role in monoterpenoid metabolism. This knowledge is essential for researchers in metabolic engineering, enzymology, and drug development targeting microbial metabolic pathways.
References
- 1. Geraniol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Utilization of geraniol is dependent on molybdenum in Pseudomonas aeruginosa: evidence for different metabolic routes for oxidation of geraniol and citronellol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 7. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
(2E)-5-Methylhexa-2,4-dienoyl-CoA: A Putative Intermediate in Acyclic Monoterpene Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-5-Methylhexa-2,4-dienoyl-CoA is a theoretically derived metabolic intermediate that, despite its absence in direct literature, is posited to play a role in the catabolism of acyclic monoterpenes, such as geraniol (B1671447). This guide synthesizes the current understanding of geraniol degradation pathways, primarily in bacterial systems like Pseudomonas, to contextualize the likely formation and subsequent reactions of this compound. Drawing parallels with fatty acid beta-oxidation, we propose a hypothetical metabolic sequence involving this intermediate. This document provides a comprehensive overview of the key enzymes, proposes reaction mechanisms, and presents relevant quantitative data from analogous pathways. Furthermore, it details representative experimental protocols for the study of such metabolic pathways and discusses the potential for these enzymes to serve as targets for drug development, particularly in the context of antimicrobial strategies.
Introduction
Acyclic monoterpenoids, including the fragrant alcohol geraniol, are abundant in nature and serve as important carbon sources for various microorganisms. The metabolic pathways that facilitate the breakdown of these compounds are of significant interest for their roles in biogeochemical cycles and for their potential applications in biotechnology and drug discovery. While the initial steps of geraniol degradation are relatively well-characterized, the downstream intermediates and enzymatic transformations are less understood. This compound is a putative intermediate in this pathway, emerging from the catabolism of geranyl-CoA. This guide aims to provide a detailed theoretical framework for the metabolic role of this compound, leveraging established knowledge of related metabolic pathways.
The Established Geraniol Degradation Pathway: A Foundation
The degradation of geraniol has been most extensively studied in bacteria, particularly Pseudomonas species. The established pathway begins with the oxidation of geraniol and its subsequent conversion to a CoA thioester, priming it for further breakdown.
The initial steps are as follows:
-
Oxidation of Geraniol: Geraniol is first oxidized to its corresponding aldehyde, geranial, by a geraniol dehydrogenase.[1]
-
Further Oxidation to Geranic Acid: Geranial is then oxidized to geranic acid by a geranial dehydrogenase.[1]
-
Activation to Geranyl-CoA: Geranic acid is activated to trans-geranyl-CoA by a CoA ligase, a reaction that consumes ATP.[1]
-
Carboxylation of Geranyl-CoA: A key step to overcome the blocking methyl group at the beta-position for subsequent beta-oxidation is the carboxylation of geranyl-CoA at the gamma-carbon by geranyl-CoA carboxylase, a biotin-dependent enzyme. This reaction yields 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA.[2]
Hypothetical Metabolic Fate of Geranyl-CoA Involving this compound
Following the carboxylation of geranyl-CoA, we propose a hypothetical pathway leading to the formation and degradation of this compound, drawing parallels with the beta-oxidation of unsaturated fatty acids.
Proposed Formation of this compound
The product of geranyl-CoA carboxylation, 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, is expected to undergo a series of reactions analogous to a round of beta-oxidation. This would involve hydration, oxidation, and thiolytic cleavage to release acetyl-CoA and a shorter acyl-CoA derivative. A subsequent isomerization and/or dehydrogenation step could then lead to the formation of the conjugated diene system present in this compound.
Proposed Degradation of this compound
Once formed, this compound would likely be a substrate for a 2,4-dienoyl-CoA reductase. This enzyme would reduce the conjugated diene to a single trans-2-enoyl-CoA, which can then re-enter the standard beta-oxidation pathway.
The proposed sequence is visualized in the signaling pathway diagram below.
Key Enzymes and Quantitative Data
While direct kinetic data for the enzymes metabolizing this compound are unavailable, we can present data for the key enzymes in the established geraniol degradation pathway from which our hypothesis is derived.
| Enzyme | Organism | Substrate(s) | Km / K0.5 (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) | Reference |
| Geranyl-CoA Carboxylase (GCCase) | Pseudomonas aeruginosa | Geranyl-CoA | 8.8 (K0.5) | 492 | 56 (relative efficiency) | [3] |
| 3-Methylcrotonyl-CoA | 14 (Km) | 308 | 22 (relative efficiency) | [3] | ||
| ATP | 10 (Km) | 423 | - | [3] | ||
| Bicarbonate | 1200 (K0.5) | 210 | - | [3] | ||
| Geranoyl-CoA Carboxylase | Zea mays | Geranoyl-CoA | 64 ± 5 | - | - | [4] |
| Bicarbonate | 580 ± 40 | - | - | [4] | ||
| ATP | 8.4 ± 0.4 | - | - | [4] |
Signaling Pathways and Logical Relationships
Established and Hypothetical Geraniol Degradation Pathway
The following diagram illustrates the known initial steps of geraniol degradation and a plausible, hypothetical continuation of the pathway leading to and from this compound.
Caption: Geraniol degradation pathway, including a hypothetical route for this compound.
Experimental Protocols
Due to the lack of direct studies on this compound, this section provides detailed, representative protocols for the investigation of enzymes and intermediates in analogous pathways, such as geraniol and fatty acid metabolism.
Expression and Purification of a His-tagged Acyl-CoA Carboxylase (e.g., Geranyl-CoA Carboxylase)
This protocol is adapted from methods used for the characterization of biotin-dependent carboxylases.[3]
Objective: To obtain a purified, active carboxylase for kinetic and structural studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression vector for the carboxylase.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
Procedure:
-
Expression: Inoculate a starter culture of the E. coli expression strain into a large volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
Dialysis: Pool the fractions containing the pure protein and dialyze against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., centrifugal ultrafiltration) and store at -80°C.
Caption: Workflow for the purification of a His-tagged recombinant protein.
Enzyme Assay for a Carboxylase
Objective: To determine the kinetic parameters of the purified carboxylase.
Principle: The activity of the carboxylase is measured by coupling the ATP-dependent carboxylation of the acyl-CoA substrate to the oxidation of NADH via a series of coupling enzymes. The decrease in absorbance at 340 nm is monitored spectrophotometrically.
Materials:
-
Purified carboxylase enzyme.
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.3).
-
Acyl-CoA substrate (e.g., geranyl-CoA).
-
ATP.
-
MgCl2.
-
NaHCO3.
-
NADH.
-
Phosphoenolpyruvate (PEP).
-
Pyruvate kinase (PK).
-
Lactate dehydrogenase (LDH).
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, MgCl2, NaHCO3, ATP, PEP, NADH, PK, and LDH.
-
Initiate the reaction by adding the purified carboxylase enzyme.
-
Start the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH.
-
Perform the assay at varying substrate concentrations to determine Km and Vmax values.
Analysis of Acyl-CoA Intermediates by LC-MS/MS
Objective: To identify and quantify acyl-CoA intermediates, such as this compound, from biological samples.
Procedure:
-
Extraction: Extract acyl-CoAs from cell lysates or tissue homogenates using a suitable method, such as solid-phase extraction or solvent precipitation.
-
Chromatographic Separation: Separate the acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. Use a gradient of two mobile phases, for example, an aqueous phase with a low concentration of a weak acid (e.g., acetic acid) and an organic phase (e.g., acetonitrile).
-
Mass Spectrometric Detection: Analyze the eluent from the HPLC using a tandem mass spectrometer (MS/MS) operating in positive ion mode with electrospray ionization (ESI).
-
Identification and Quantification: Identify the target acyl-CoA based on its retention time and the fragmentation pattern of its parent ion. Quantify the acyl-CoA by comparing its peak area to that of a known concentration of an internal standard.
Relevance to Drug Development
The enzymes of the geraniol degradation pathway in pathogenic microorganisms represent potential targets for the development of novel antimicrobial agents.
-
Inhibition of Essential Pathways: In organisms that rely on the degradation of plant-derived terpenes for survival, inhibiting key enzymes in this pathway could lead to a bacteriostatic or bactericidal effect.
-
Geranyl-CoA Carboxylase as a Target: Geranyl-CoA carboxylase is a particularly attractive target due to its crucial role in overcoming the metabolic block posed by the branched structure of geraniol. Its absence in humans makes it a selective target.
-
Antifungal Potential: Geraniol itself has demonstrated antifungal properties, and understanding its metabolism in pathogenic fungi could reveal new therapeutic strategies.[5][6] The disruption of ergosterol (B1671047) biosynthesis and increased membrane permeability are proposed mechanisms of its antifungal action.[5]
-
Cancer Chemoprevention: Geraniol has also been investigated for its potential in cancer chemoprevention, with studies showing it can inhibit the growth of colon cancer cells.[7] While this is related to the parent compound and not its metabolic intermediates, understanding the complete metabolic fate of geraniol in humans is important for evaluating its therapeutic potential.
Conclusion
While this compound remains a hypothetical metabolic intermediate, its existence is strongly supported by the established principles of terpene and fatty acid metabolism. This guide provides a robust theoretical framework for its role in the degradation of geraniol, grounded in the known enzymatic reactions of this pathway. The provided quantitative data from analogous systems and the detailed experimental protocols offer a solid starting point for researchers aiming to elucidate the complete metabolic network of acyclic monoterpenes. Further investigation into this and other related pathways holds promise for advancing our understanding of microbial metabolism and for the development of novel therapeutic agents.
References
- 1. Geraniol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Geranoyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Geranoyl-CoA carboxylase: a novel biotin-containing enzyme in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Antifungal Activity of Essential Oil Compounds (Geraniol and Citral) and Inhibitory Mechanisms on Grain Pathogens (Aspergillus flavus and Aspergillus ochraceus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Degradation Pathway of Unsaturated Fatty Acids via (2E)-5-Methylhexa-2,4-dienoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The microbial degradation of acyclic terpenes, such as geraniol (B1671447), represents a significant intersection between fatty acid and xenobiotic metabolism. A key intermediate in this pathway is (2E)-5-Methylhexa-2,4-dienoyl-CoA, whose catabolism provides a unique example of how organisms process branched-chain unsaturated acyl-CoA molecules. This technical guide delineates the enzymatic steps involved in the degradation of this compound, presents available quantitative data, provides detailed experimental protocols for studying this pathway, and visualizes the core processes for enhanced comprehension. Understanding this pathway is crucial for applications in bioremediation, metabolic engineering, and as a potential target for novel therapeutic interventions.
Introduction
The β-oxidation of fatty acids is a central metabolic pathway for energy production. While the degradation of saturated fatty acids follows a well-defined set of reactions, the breakdown of unsaturated and branched-chain fatty acids requires auxiliary enzymes to handle the non-standard chemical structures. The degradation of this compound, an intermediate in the catabolism of the monoterpene geraniol, provides a compelling case study of these specialized enzymatic processes. This guide provides a comprehensive overview of this pathway, targeting researchers and professionals in the life sciences and drug development.
The Degradation Pathway of this compound
This compound is a key intermediate in the microbial degradation pathway of geraniol. This pathway converges with the catabolism of other acyclic terpenes like citronellol. The initial steps involve the oxidation of geraniol to geranic acid, which is subsequently activated to geranyl-CoA. The core degradation pathway of the resulting this compound is as follows:
-
Carboxylation: The pathway initiates with the carboxylation of the γ-methyl group of the dienoyl-CoA ester. This reaction is catalyzed by Geranyl-CoA carboxylase , a biotin-dependent enzyme. This step is crucial as it introduces a carboxyl group that facilitates the subsequent cleavage of the carbon skeleton.[1][2]
-
Hydration: The product of the carboxylation, a dicarboxylic acyl-CoA, undergoes hydration. This step is catalyzed by an enoyl-CoA hydratase .
-
Carbon-Carbon Bond Cleavage: The hydrated intermediate is then cleaved by a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase-like enzyme . This reaction releases acetyl-CoA and a shorter acyl-CoA molecule, which can then enter the conventional β-oxidation pathway.[3][4]
This sequence of reactions effectively bypasses the challenges posed by the methyl branch and the conjugated double bonds for the standard β-oxidation machinery.
Quantitative Data
Quantitative understanding of enzymatic reactions is fundamental for pathway analysis and modeling. The following tables summarize the available kinetic data for key enzymes in the geraniol degradation pathway.
Table 1: Kinetic Parameters of Geraniol Dehydrogenase from Castellaniella defragrans [5][6][7]
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Geraniol | <10 | - | 1.57 x 106 |
| Perillyl alcohol | - | - | 2.02 x 106 |
| NAD+ | 59.5 | - | - |
Table 2: Kinetic Parameters of Geranoyl-CoA Carboxylase from Maize Leaves [8]
| Substrate | Apparent Km |
| Geranoyl-CoA | 64 ± 5 µM |
| Bicarbonate | 0.58 ± 0.04 mM |
| ATP | 8.4 ± 0.4 µM |
Note: Kinetic data for the specific enoyl-CoA hydratase and HMG-CoA lyase-like enzyme involved in the degradation of the carboxylated derivative of this compound are not currently available in the literature and represent a key area for future research.
Experimental Protocols
The study of this degradation pathway requires specific methodologies to assay enzyme activities and quantify metabolic intermediates.
Assay for Geranyl-CoA Carboxylase Activity
This protocol is adapted from methods used for other biotin-dependent carboxylases and is based on the incorporation of radiolabeled bicarbonate into the acyl-CoA substrate.
Materials:
-
Purified or partially purified Geranyl-CoA carboxylase
-
This compound (or Geranoyl-CoA as substrate)
-
NaH14CO3 (radiolabeled sodium bicarbonate)
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 8.3)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.3), MgCl2, ATP, DTT, and BSA.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the substrate (this compound or Geranoyl-CoA) and NaH14CO3.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the protein and unreacted substrate.
-
Centrifuge the mixture to pellet the precipitate.
-
Carefully remove the supernatant and dry the pellet to remove any unincorporated 14CO2.
-
Resuspend the pellet in a suitable buffer or scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of 14C incorporated per unit time.
Quantification of Acyl-CoA Intermediates by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of acyl-CoA intermediates, including this compound and its downstream metabolites.[9][10][11][12][13]
Sample Preparation:
-
Quench metabolism rapidly. For cell cultures, this can be achieved by adding cold methanol. For tissues, flash-freezing in liquid nitrogen is recommended.
-
Extract the acyl-CoA esters using a suitable solvent system, such as acetonitrile/methanol/water.
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected in the sample) for accurate quantification.
-
Centrifuge the extract to remove cell debris and proteins.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system.
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation of the acyl-CoA species. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., tributylamine) is often necessary for good peak shape and retention.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Quantification: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. The transitions will be specific for each acyl-CoA of interest. For example, monitor the transition from the precursor ion [M+H]+ to a specific product ion (e.g., the fragment corresponding to the CoA moiety).
-
Data Analysis: Generate a standard curve for each analyte using authentic standards to determine the absolute concentration in the samples.
Visualization of Pathways and Workflows
Degradation Pathway of this compound
References
- 1. Geranoyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-3-methylglutaryl-CoA lyase is present in mouse and human liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Geranoyl-CoA carboxylase: a novel biotin-containing enzyme in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Interaction of Dienoyl-CoA Substrates with 2,4-Dienoyl-CoA Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dienoyl-CoA reductase (DECR) is a critical enzyme in the β-oxidation of polyunsaturated fatty acids. It catalyzes the NADPH-dependent reduction of a 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which can then be further metabolized in the β-oxidation spiral.[1] This enzyme is essential for the complete degradation of fatty acids with double bonds at even-numbered positions.[2] Understanding the interaction of various substrates with DECR is crucial for elucidating its catalytic mechanism and for the development of potential therapeutic agents targeting fatty acid metabolism.
Data Presentation: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase
The following tables summarize the kinetic constants for 2,4-dienoyl-CoA reductase from different species with various dienoyl-CoA substrates. This data is essential for comparing substrate specificity and enzyme efficiency.
Table 1: Kinetic Parameters for Human Mitochondrial 2,4-Dienoyl-CoA Reductase
| Substrate | KM (µM) | Vmax (µmol/min/mg) |
| 2,4-Hexadienoyl-CoA | 26.5 ± 3.8 | 7.78 ± 1.08 |
| 2,4-Decadienoyl-CoA | 6.22 ± 2.0 | 0.74 ± 0.07 |
| NADPH | 60.5 ± 19.7 | - |
Data sourced from Tu et al. (2003).[3]
Table 2: Kinetic Parameters for Rat Liver Mitochondrial 2,4-Dienoyl-CoA Reductase
| Substrate | KM (µM) | Turnover Number (kcat) (s-1) |
| trans-2,trans-4-Hexadienoyl-CoA | 0.46 | 2.1 |
| NADPH | 2.5 | - |
Data sourced from Wang et al. (1999).[4]
Experimental Protocols
This section provides detailed methodologies for the purification of recombinant 2,4-dienoyl-CoA reductase and the subsequent determination of its kinetic parameters.
Expression and Purification of Recombinant Human Mitochondrial 2,4-Dienoyl-CoA Reductase
This protocol is adapted from the methods described by Tu et al. (2003).[3]
a. Gene Subcloning and Expression Vector Construction:
-
The cDNA encoding human mitochondrial 2,4-dienoyl-CoA reductase is subcloned into an expression vector, such as pET15b or pLM1, which allows for the addition of a polyhistidine (His) tag to facilitate purification.
-
The construct is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
b. Protein Expression:
-
A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
c. Cell Lysis and Lysate Preparation:
-
Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
-
Cells are lysed by sonication on ice or by using a French press.
-
The lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant containing the soluble His-tagged protein is collected.
d. Affinity Chromatography:
-
The cleared lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged 2,4-dienoyl-CoA reductase is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted fractions is assessed by SDS-PAGE.
e. Buffer Exchange and Storage:
-
The purified protein is dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, and 10% glycerol).
-
The protein concentration is determined using a standard method, such as the Bradford assay.
-
The purified enzyme is stored at -80°C.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is based on the methods described by Nada et al. (1994) and Alfieri et al. (2008).[5][6]
a. Principle:
-
The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
b. Reagents and Solutions:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 100 µM EDTA.[6]
-
NADPH solution: A stock solution of NADPH is prepared in the assay buffer. The concentration is determined spectrophotometrically using an extinction coefficient of 6.22 mM-1cm-1 at 340 nm.
-
Dienoyl-CoA substrate solution: A stock solution of the desired 2,4-dienoyl-CoA substrate (e.g., 2,4-hexadienoyl-CoA or 2,4-decadienoyl-CoA) is prepared in the assay buffer.
c. Assay Procedure:
-
The assay is performed in a quartz cuvette with a 1 cm path length.
-
To a final volume of 1 ml, add the assay buffer, NADPH to a final concentration of 125 µM, and the purified 2,4-dienoyl-CoA reductase (e.g., 10 µg).[6]
-
The mixture is pre-incubated at room temperature for a few minutes to establish a baseline.[6]
-
The reaction is initiated by the addition of the 2,4-dienoyl-CoA substrate to a final concentration in the desired range for kinetic analysis (e.g., 40 µM for a single point assay, or varying concentrations for determining KM).[6]
-
The decrease in absorbance at 340 nm is monitored for a set period (e.g., 90 seconds) using a spectrophotometer.[6]
d. Data Analysis:
-
The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (KM and Vmax), the initial velocities are measured at varying substrate concentrations.
-
The data is then fitted to the Michaelis-Menten equation using non-linear regression analysis.
Mandatory Visualizations
Enzymatic Reaction Pathway
Caption: General reaction catalyzed by 2,4-Dienoyl-CoA Reductase.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining kinetic parameters of 2,4-Dienoyl-CoA Reductase.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization of (2E)-5-Methylhexa-2,4-dienoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization and metabolic pathways of (2E)-5-Methylhexa-2,4-dienoyl-CoA. Given the molecule's classification as a branched-chain and polyunsaturated fatty acyl-CoA, this document outlines the key enzymatic steps, their subcellular locations, and the experimental methodologies required for their investigation.
Introduction: The Metabolic Context
This compound is a medium-chain fatty acyl-CoA derivative characterized by a methyl branch and conjugated double bonds.[1][2] Its metabolism is integral to the broader pathways of fatty acid oxidation. The presence of both a branch point and unsaturation necessitates the involvement of auxiliary enzymes in addition to the core β-oxidation machinery. The cellular processing of such molecules, which can be considered xenobiotic or intermediary metabolites, is primarily localized within two key organelles: mitochondria and peroxisomes.[3][4][5]
-
Mitochondria: The primary site for the β-oxidation of the bulk of short, medium, and long-chain fatty acids to generate ATP.[6]
-
Peroxisomes: Responsible for the initial chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and many xenobiotic acyl compounds.[3][6][7][8][9]
The dual nature of this compound suggests a potential interplay between these two organelles for its complete degradation.
Hypothesized Metabolic Pathway and Cellular Localization
The metabolism of this compound is hypothesized to proceed via the β-oxidation pathway, requiring specialized enzymes to handle its unique structure.
Key Enzymatic Steps
-
Reduction of the Dienoyl System: The initial and rate-limiting step for a 2,4-dienoyl-CoA is its reduction. This is catalyzed by 2,4-dienoyl-CoA reductase (DECR) . This enzyme utilizes NADPH to reduce the conjugated double bonds, typically yielding a trans-3-enoyl-CoA.[8][10][11][12][13] DECR has been identified in both mitochondria and peroxisomes.[10][12]
-
Isomerization: The resulting trans-3-enoyl-CoA is not a substrate for the next enzyme in the standard β-oxidation spiral. It must be isomerized to trans-2-enoyl-CoA by an enoyl-CoA isomerase .
-
Core β-Oxidation: Once converted to a standard trans-2-enoyl-CoA intermediate, the molecule can proceed through the conventional steps of β-oxidation: hydration, dehydrogenation, and thiolytic cleavage to release acetyl-CoA (or in the case of the methyl branch, potentially propionyl-CoA).
The presence of the methyl group at the 5-position suggests that after one round of β-oxidation, the resulting molecule will be a branched-chain acyl-CoA, which is a known substrate for the peroxisomal β-oxidation pathway.[4][5] Therefore, it is highly probable that the metabolism of this compound is initiated in the peroxisomes.
Proposed Cellular Localization Workflow
Based on the metabolism of analogous compounds, a dual-compartment model is proposed:
-
Peroxisomes: Initial reduction and chain-shortening β-oxidation cycles occur until the molecule is sufficiently shortened.
-
Mitochondria: The shortened acyl-CoA products are then shuttled to the mitochondria for complete oxidation to CO2 and water, coupled with significant ATP production.[14][15][16]
The following diagram illustrates the hypothesized metabolic pathway.
Quantitative Data
Currently, there is a lack of published quantitative data specifically for the metabolism of this compound. The following tables are presented as a template for the types of data that would be generated through the experimental protocols outlined in Section 4.0.
Enzyme Kinetic Parameters
This table would summarize the kinetic properties of the key enzymes involved in the metabolism of this compound.
| Enzyme | Subcellular Location | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 2,4-Dienoyl-CoA Reductase | Peroxisome | This compound | Data not available | Data not available | |
| 2,4-Dienoyl-CoA Reductase | Mitochondrion | This compound | Data not available | Data not available | |
| Reference Data | |||||
| Peroxisomal 2,4-Dienoyl-CoA Reductase | Peroxisome | 2,4-Hexadienoyl-CoA | 71.6 ± 0.27 | 1.75 ± 0.34 | [8] |
| Peroxisomal 2,4-Dienoyl-CoA Reductase | Peroxisome | 2,4-Decadienoyl-CoA | 12.7 | Data not available | [8] |
Subcellular Metabolite Concentrations
This table would quantify the steady-state concentrations or flux of the metabolite and its downstream products in different cellular compartments.
| Metabolite | Cytosol (µM) | Mitochondria (µM) | Peroxisome (µM) | Experimental Condition | Reference |
| This compound | Data not available | Data not available | Data not available | Basal | |
| Propionyl-CoA | Data not available | Data not available | Data not available | Post-substrate administration | |
| Acetyl-CoA | Data not available | Data not available | Data not available | Post-substrate administration |
Experimental Protocols
To elucidate the precise cellular localization and metabolic fate of this compound, a series of established biochemical techniques must be employed.
Protocol 1: Subcellular Fractionation
Objective: To isolate purified cytosolic, mitochondrial, and peroxisomal fractions from a relevant tissue or cell line (e.g., rat liver or HepG2 cells).
Methodology: This protocol is based on differential centrifugation.[9][17][18][19][20]
-
Homogenization:
-
Mince fresh tissue (e.g., 1-2 g of rat liver) on ice and place in 10 volumes of ice-cold homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes), followed by a tight-fitting pestle (10-15 strokes) to ensure cell disruption with minimal organelle damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells (P1).
-
Transfer the supernatant (S1) to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet (P2) is the mitochondrial fraction.
-
Transfer the supernatant (S2) to an ultracentrifuge tube and spin at 100,000 x g for 60 minutes at 4°C. The supernatant (S3) is the cytosolic fraction. The pellet (P3) contains microsomes and peroxisomes.
-
-
Peroxisome Purification (Optional):
-
Resuspend the P3 pellet and layer it onto a density gradient (e.g., sucrose or Nycodenz) for further purification via isopycnic centrifugation. Peroxisomes will settle at a characteristic density, separating them from other organelles.
-
-
Purity Assessment:
-
Analyze each fraction via Western blot using marker proteins for each compartment:
-
Cytosol: GAPDH
-
Mitochondria: Cytochrome c oxidase subunit IV (COXIV)
-
Peroxisome: Catalase or PMP70
-
-
Protocol 2: Enzyme Activity Assays in Subcellular Fractions
Objective: To determine the activity of 2,4-dienoyl-CoA reductase on this compound in the isolated fractions.
Methodology: This is a spectrophotometric assay monitoring the consumption of NADPH.
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
In a quartz cuvette, add the reaction buffer, 200 µM NADPH, and 10-50 µg of protein from the subcellular fraction (cytosolic, mitochondrial, or peroxisomal).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding this compound to a final concentration of 50 µM.
-
Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at 25°C for 5-10 minutes.
-
-
Calculation:
-
Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM-1cm-1). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Protocol 3: Metabolite Profiling using LC-MS
Objective: To identify and quantify the metabolic products of this compound in intact organelles.[21][22][23][24]
Methodology: This involves incubating isolated organelles with the substrate followed by metabolite extraction and analysis.
-
Incubation:
-
Incubate isolated and intact mitochondria or peroxisomes (100-200 µg of protein) in a reaction buffer containing necessary cofactors (e.g., NAD+, FAD, Coenzyme A, ATP, and carnitine for mitochondria) and 100 µM of this compound for 30 minutes at 37°C.
-
-
Metabolite Extraction:
-
Quench the reaction by adding two volumes of ice-cold methanol.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography method (e.g., reverse-phase or HILIC) to separate the acyl-CoA species.
-
Identify and quantify the parent compound and its metabolites (e.g., shortened acyl-CoAs, propionyl-CoA) by comparing their mass-to-charge ratios (m/z) and retention times to authentic standards.
-
The following diagram provides a logical workflow for these experimental protocols.
Regulatory Signaling Pathways
The metabolism of fatty acids is tightly regulated by cellular energy status and hormonal signals. While direct regulators of this compound metabolism are not known, the key regulatory pathways for general and branched-chain fatty acid oxidation are likely involved.
-
AMP-activated protein kinase (AMPK): Activated during low energy states (high AMP/ATP ratio), AMPK promotes fatty acid oxidation by phosphorylating and inhibiting acetyl-CoA carboxylase (ACC), which reduces the levels of malonyl-CoA, an inhibitor of mitochondrial fatty acid uptake.[4][25]
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that, upon activation by fatty acids and their derivatives, act as transcription factors. PPARα is highly expressed in the liver and muscle and upregulates the expression of genes involved in both peroxisomal and mitochondrial β-oxidation.[4]
-
PGC-1α: A transcriptional co-activator that works with PPARα to enhance the expression of genes related to mitochondrial biogenesis and fatty acid oxidation.[4]
The following diagram illustrates the key regulatory inputs on fatty acid oxidation pathways.
Conclusion
The metabolism of this compound likely occurs through the coordinated action of enzymes in both peroxisomes and mitochondria. Due to its structure as a branched-chain unsaturated acyl-CoA, the initial steps of reduction and β-oxidation are predicted to take place in peroxisomes, with subsequent mitochondrial oxidation of the resulting shorter-chain products. While specific quantitative data for this molecule is not currently available in the literature, this guide provides the established experimental framework necessary for researchers to determine its precise subcellular localization, metabolic fate, and regulatory control. Such investigations are crucial for understanding the disposition of unusual fatty acids and for the development of therapeutic agents that may interact with these metabolic pathways.
References
- 1. ECMDB: this compound (ECMDB20008) (M2MDB000857) [ecmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Participation of peroxisomes in the metabolism of xenobiotic acyl compounds: comparison between peroxisomal and mitochondrial beta-oxidation of omega-phenyl fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcellular fractionation studies on the organization of fatty acid oxidation by liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Interaction between peroxisomes and mitochondria in fatty acid metabolism [scirp.org]
- 15. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. assaygenie.com [assaygenie.com]
- 18. Subcellular fractionation protocol [abcam.com]
- 19. uab.edu [uab.edu]
- 20. bitesizebio.com [bitesizebio.com]
- 21. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. profiles.foxchase.org [profiles.foxchase.org]
- 25. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of (2E)-5-Methylhexa-2,4-dienoyl-CoA Levels in Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and specific regulatory data for (2E)-5-Methylhexa-2,4-dienoyl-CoA is limited in publicly available scientific literature. This guide provides a comprehensive framework for its regulation based on its metabolic context, the regulation of precursor pathways, and analogies to the well-understood metabolism of structurally related branched-chain acyl-CoA molecules.
Introduction: The Metabolic Significance of this compound
This compound is a thioester of coenzyme A and a branched-chain unsaturated fatty acid.[1][2][3][4] Such molecules are typically metabolic intermediates found in pathways of amino acid catabolism and fatty acid synthesis or degradation. While not a central metabolite, its structure suggests a crucial role as a precursor for the synthesis of complex secondary metabolites, particularly in microorganisms. Specifically, it is implicated as a building block in the non-ribosomal peptide synthesis (NRPS) of potent lipopeptide antibiotics like surfactin (B1297464) and fengycin (B216660) produced by Bacillus species.[5][6][7][8] The regulation of its intracellular levels is therefore intrinsically linked to the production of these valuable compounds and the overall metabolic state of the cell, particularly the metabolism of branched-chain amino acids (BCAAs) and fatty acids.
Metabolic Context and Biosynthesis Pathways
This compound is positioned at the crossroads of primary and secondary metabolism. Its carbon skeleton is derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, which are first converted to their respective branched-chain α-keto acids (BCKAs) and subsequently to acyl-CoA derivatives.[9][10][11]
Role in Lipopeptide Biosynthesis
In Bacillus subtilis and related species, the synthesis of lipopeptides like surfactin and fengycin is a modular process carried out by large NRPS enzymes.[5][6][12] The biosynthesis is initiated by the formation of a β-hydroxy fatty acid, which is then tethered to the first amino acid of the peptide chain. The branched-chain fatty acid component of these lipopeptides, which can vary in length and branching, is crucial for their biological activity, such as their ability to disrupt fungal membranes.[5][8]
The synthesis of the fatty acid component involves enzymes from the fatty acid synthesis (FAS) pathway.[13][14] Precursors from BCAA catabolism, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, serve as primers for the FAS machinery, leading to the formation of various branched-chain fatty acyl-CoAs. This compound is a likely intermediate in the formation of the specific branched-chain fatty acid tails attached to these lipopeptides.
The overall production of these lipopeptides is tightly regulated at multiple levels, which indirectly controls the flux through the biosynthetic pathway of this compound.
Regulation of this compound Levels
The regulation of this compound can be inferred from the control mechanisms governing its precursor supply and its consumption in downstream pathways.
Transcriptional Regulation of Precursor Pathways
The availability of branched-chain acyl-CoA precursors is a major determinant of this compound levels. The catabolism of BCAAs is regulated by the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is a key rate-limiting step.[9]
In the context of lipopeptide synthesis in Bacillus, the expression of the biosynthetic gene clusters (srfA for surfactin, fen for fengycin) is tightly controlled by a complex regulatory network.[5][6] This includes two-component signal transduction systems (e.g., ComA/ComP) that respond to cell density (quorum sensing) and nutritional cues. Overexpression of genes involved in fatty acid and amino acid biosynthesis has been shown to enhance the production of these lipopeptides, indicating that precursor supply is a limiting factor.[5][13]
Regulation by Substrate Availability and Feedback
The intracellular pools of BCAAs and coenzyme A are critical for the synthesis of this compound. High concentrations of these precursors will drive the pathway forward. Conversely, the accumulation of downstream products, such as the final lipopeptides, can exert feedback inhibition on the biosynthetic enzymes or their expression.[6] For example, in some engineered Bacillus strains, the overproduction of iturin A has been observed to act as a feedback inhibitor to the surfactin biosynthetic pathway.[6]
Connection to Central Metabolism and Cellular Energy Status
The metabolism of BCAAs and fatty acids is closely linked to the central energy metabolism of the cell.[9][10] In eukaryotes, high levels of BCAAs and their catabolites can activate the mTOR signaling pathway, which is a master regulator of cell growth and proliferation.[9][15] This suggests that the synthesis of molecules like this compound is not an isolated process but is integrated with the overall metabolic state of the cell. For instance, under conditions of energy surplus, the building blocks for its synthesis would be more readily available.
Quantitative Data (Illustrative)
Specific kinetic data for enzymes directly producing or consuming this compound are not available. The following tables provide analogous data from related pathways to illustrate the typical ranges of enzyme kinetic parameters and metabolite concentrations.
Table 1: Illustrative Kinetic Parameters of Enzymes in Related Pathways
| Enzyme Class | Example Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Acyl-CoA Dehydrogenase | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | 2.5 - 10 | 10 - 20 | General Textbook Data |
| Enoyl-CoA Hydratase | Enoyl-CoA Hydratase | Crotonyl-CoA | 20 - 100 | >1000 | General Textbook Data |
| 2,4-Dienoyl-CoA Reductase | Mitochondrial 2,4-Dienoyl-CoA Reductase | 2,4-Decadienoyl-CoA | 1 - 5 | 50 - 100 | [16] |
| BCKDH Complex | Branched-Chain α-Keto Acid Dehydrogenase | α-Ketoisocaproate | 20 - 50 | 2 - 5 | General Textbook Data |
Table 2: Typical Intracellular Concentrations of Related Metabolites
| Metabolite | Organism/Tissue | Concentration Range (µM) | Source |
| Acetyl-CoA | E. coli | 100 - 600 | General Textbook Data |
| Total CoA | Mammalian Liver | 50 - 150 | General Textbook Data |
| Leucine | Human Plasma | 100 - 200 | [11] |
| Long-chain Acyl-CoAs | Rat Heart | 5 - 20 | General Textbook Data |
Experimental Protocols
Investigating the regulation of this compound requires a combination of metabolomic, enzymatic, and molecular biology techniques.
Quantification of this compound by LC-MS/MS
This protocol provides a general method for the extraction and quantification of acyl-CoA species from bacterial cells.
Objective: To accurately measure the intracellular concentration of this compound.
Materials:
-
Bacterial cell culture
-
Quenching solution (e.g., 60% methanol (B129727), -40°C)
-
Extraction solvent (e.g., 2:1:1 acetonitrile (B52724):methanol:water with 0.1% formic acid, -20°C)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Cell Harvesting and Quenching: Rapidly harvest a known quantity of cells (e.g., by centrifugation at 4°C). Immediately quench metabolic activity by resuspending the cell pellet in ice-cold quenching solution.
-
Extraction: Centrifuge the quenched cells and discard the supernatant. Add a precise volume of cold extraction solvent containing internal standards to the cell pellet. Vortex vigorously and incubate at -20°C for 20 minutes.
-
Clarification: Centrifuge the extract at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phase A (e.g., water with 10 mM ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile with 10 mM ammonium acetate).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Specific parent/fragment ion transitions for this compound and the internal standard must be determined.
-
-
Quantification: Create a standard curve using a synthetic standard of this compound. Calculate the concentration in the original sample based on the peak area ratio to the internal standard and normalize to cell number or biomass.
Assay for Acyl-CoA Dehydrogenase Activity
This protocol describes a spectrophotometric assay to measure the activity of an enzyme that might be involved in the synthesis of this compound.
Objective: To measure the rate of dehydrogenation of a relevant acyl-CoA substrate.
Principle: The reduction of an electron acceptor (e.g., ferrocenium (B1229745) hexafluorophosphate) by the FAD-dependent acyl-CoA dehydrogenase is monitored by the decrease in absorbance at a specific wavelength.
Materials:
-
Cell-free extract or purified enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 7.6)
-
Acyl-CoA substrate (e.g., a precursor to the target molecule)
-
Electron acceptor (e.g., ferrocenium hexafluorophosphate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the acyl-CoA substrate.
-
Initiate the reaction by adding the cell-free extract or purified enzyme.
-
Immediately add the electron acceptor and start monitoring the decrease in absorbance (e.g., at 300 nm for ferrocenium).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the electron acceptor.
-
Perform control reactions without the enzyme or without the substrate to account for background rates.
-
Enzyme activity is typically expressed in units of µmol of substrate consumed per minute per mg of protein.
References
- 1. MetaNetX: MNXM1371910 - this compound [beta.metanetx.org]
- 2. ECMDB: this compound (ECMDB20008) (M2MDB000857) [ecmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fengycin: A Promising Lipopeptide for Sustainable Biotechnology | Blog | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Research advances in the identification of regulatory mechanisms of surfactin production by Bacillus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing surfactin production by using systematic CRISPRi repression to screen amino acid biosynthesis genes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Branched-Chain Amino Acid Catabolism in the Regulation of Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
The Central Role of (2E)-5-Methylhexa-2,4-dienoyl-CoA in the Geraniol Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geraniol (B1671447), a monoterpenoid alcohol, is a key compound in various biological systems and a significant component of essential oils. Its degradation is a critical metabolic process in numerous organisms, particularly bacteria, for carbon and energy acquisition. This technical guide provides an in-depth exploration of the geraniol degradation pathway, with a specific focus on the pivotal intermediate, (2E)-5-Methylhexa-2,4-dienoyl-CoA. We will detail the enzymatic transformations leading to and succeeding this intermediate, present quantitative data on key enzymes, provide comprehensive experimental protocols for their analysis, and visualize the metabolic flow and experimental designs using standards-compliant diagrams. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development investigating terpene metabolism and seeking to harness these pathways for biotechnological applications.
Introduction
The microbial degradation of acyclic monoterpenes, such as geraniol, is an environmentally significant process and a source of novel biocatalysts. The pathway for geraniol catabolism has been primarily elucidated in bacteria, most notably in Pseudomonas species. This pathway transforms geraniol through a series of oxidative steps into intermediates that can enter central metabolism. A key, yet often overlooked, intermediate in this pathway is this compound. Understanding the formation and fate of this molecule is crucial for a complete comprehension of geraniol metabolism and for the rational engineering of microorganisms for the production of valuable chemicals derived from geraniol.
The Geraniol Degradation Pathway
The degradation of geraniol is initiated by its oxidation and subsequent activation to a thioester, which then undergoes a modified β-oxidation-like pathway.
Initial Oxidative Steps
The pathway commences with a two-step oxidation of geraniol:
-
Geraniol to Geranial: Geraniol is first oxidized to its corresponding aldehyde, geranial, by the enzyme geraniol dehydrogenase (GeDH) . This reaction is typically dependent on NADP⁺ or NAD⁺ as a cofactor[1][2].
-
Geranial to Geranic Acid: Geranial is further oxidized to geranic acid by geranial dehydrogenase (GaDH) [3].
-
Activation to Geranyl-CoA: Geranic acid is then activated to its coenzyme A (CoA) thioester, geranyl-CoA , by an acyl-CoA synthetase or a CoA transferase. This step is crucial as it prepares the molecule for the subsequent carboxylation reaction. The citronellol (B86348) and geraniol degradation pathways converge at the formation of geranyl-CoA[4].
The Central Role of Geranoyl-CoA Carboxylase
A unique feature of the geraniol degradation pathway is the carboxylation of geranyl-CoA. This step is essential to overcome the metabolic block posed by the methyl group at the β-position, which would otherwise hinder a standard β-oxidation.
-
Geranyl-CoA Carboxylation: Geranoyl-CoA carboxylase (GCC) , a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of geranyl-CoA at the γ-carbon, yielding This compound [5][6][7]. This reaction introduces a second carboxyl group, which is ultimately removed.
The Fate of this compound
This compound is a key intermediate that subsequently enters a modified β-oxidation pathway. The degradation of this dienoyl-CoA is analogous to the metabolism of unsaturated fatty acids[8][9].
-
Hydration: An enoyl-CoA hydratase likely catalyzes the hydration of the double bond of this compound to form a hydroxyacyl-CoA intermediate[10][11][12][13].
-
Dehydrogenation: A hydroxyacyl-CoA dehydrogenase then oxidizes the hydroxyl group to a keto group, forming a β-ketoacyl-CoA.
-
Thiolysis: Finally, a thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA, which can undergo further rounds of β-oxidation.
In some pathways involving dienoyl-CoA intermediates, a 2,4-dienoyl-CoA reductase is required to reduce one of the double bonds before hydration can occur[9][14]. The specific requirement for this enzyme in the geraniol degradation pathway is an area of ongoing research.
Quantitative Data
The following table summarizes the available kinetic data for key enzymes in the geraniol degradation pathway. This data is essential for understanding the efficiency of the pathway and for developing kinetic models of geraniol metabolism.
| Enzyme | Organism | Substrate | Km | Vmax | Cofactor | Reference |
| Geraniol Dehydrogenase (GeDH) I | Polygonum minus | Geraniol | 0.4 mM | - | NADP⁺ | [1] |
| Geraniol Dehydrogenase (GeDH) II | Polygonum minus | Geraniol | 0.185 mM | - | NADP⁺ | [1] |
| Geraniol Dehydrogenase (GeDH) | Castellaniella defragrans | Geraniol | <10 µM | - | - | [3][15] |
| Geranoyl-CoA Carboxylase (GCC) | Pseudomonas aeruginosa | Geranoyl-CoA | 8.8 µM (K0.5) | 492 nmol/min·mg | ATP, Biotin | [5] |
| Geranoyl-CoA Carboxylase (GCC) | Pseudomonas aeruginosa | 3-Methylcrotonyl-CoA | 14 µM | 308 nmol/min·mg | ATP, Biotin | [5] |
Experimental Protocols
Detailed experimental protocols are fundamental for the accurate study of the enzymes involved in geraniol degradation.
Geraniol Dehydrogenase (GeDH) Assay
This protocol is adapted from studies on GeDH from Polygonum minus and Castellaniella defragrans.
Principle: The activity of GeDH is determined spectrophotometrically by monitoring the reduction of NADP⁺ (or NAD⁺) to NADPH (or NADH) at 340 nm.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM Geraniol (dissolved in a minimal amount of a suitable solvent like DMSO or ethanol)
-
5 mM NADP⁺ (or NAD⁺)
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0) and 5 mM NADP⁺.
-
Add the enzyme preparation to the reaction mixture and pre-incubate at 30°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 10 mM geraniol.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of reaction is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.
Geranoyl-CoA Carboxylase (GCC) Assay
This protocol is based on the characterization of GCC from Pseudomonas aeruginosa.
Principle: The activity of GCC is determined by a coupled spectrophotometric assay. The ADP produced from the carboxylation reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.5
-
10 mM ATP
-
20 mM MgCl₂
-
100 mM KHCO₃
-
0.2 mM NADH
-
1 mM Phosphoenolpyruvate
-
10 units/mL Pyruvate kinase
-
10 units/mL Lactate dehydrogenase
-
0.5 mM Geranoyl-CoA
-
Enzyme preparation
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, KHCO₃, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.
-
Add the enzyme preparation and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding geranoyl-CoA.
-
Monitor the decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is directly proportional to the GCC activity.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the consumption of 1 µmol of NADH per minute.
Analysis of Pathway Intermediates
The intermediates of the geraniol degradation pathway, including this compound, can be analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample preparation, such as extraction and derivatization[16][17][18][19].
Visualizations
Diagrams generated using Graphviz (DOT language) to illustrate the pathway and experimental workflows.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Geraniol Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Substrate Specificity of the 3-Methylcrotonyl Coenzyme A (CoA) and Geranyl-CoA Carboxylases from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-coenzyme A carboxylases. Homologous 3-methylcrotonyl-CoA and geranyl-CoA carboxylases from Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jackwestin.com [jackwestin.com]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 14. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative determination of urinary metabolites of geraniol by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (2E)-5-Methylhexa-2,4-dienoyl-CoA: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
(2E)-5-Methylhexa-2,4-dienoyl-CoA is a crucial intermediate in the metabolism of branched-chain fatty acids and certain amino acids. Its synthesis and purification are essential for a variety of research applications, including enzyme kinetics, metabolic flux analysis, and the development of novel therapeutics targeting fatty acid oxidation pathways. These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of this compound, as well as its application in studying relevant metabolic pathways.
Applications
-
Enzyme Substrate: Serves as a specific substrate for enzymes involved in the β-oxidation of unsaturated and branched-chain fatty acids, such as 2,4-dienoyl-CoA reductase.[1][2][3][4][5]
-
Metabolic Research: Enables the study of metabolic pathways, including fatty acid degradation and its regulation.
-
Drug Discovery: Can be utilized in high-throughput screening assays to identify inhibitors of enzymes involved in fatty acid metabolism, which are potential targets for diseases like diabetes and cancer.[1]
-
Analytical Standard: Acts as a standard for the quantification of endogenous levels of this compound in biological samples using mass spectrometry.
Chemical Synthesis of this compound
The following protocol describes a robust chemical synthesis method for this compound from its corresponding fatty acid using the carbonyldiimidazole (CDI) activation method. This method is known for its high efficiency and relatively mild reaction conditions.[6][7][8][9][10]
Experimental Protocol: CDI-Mediated Synthesis
Materials:
-
(2E)-5-Methylhexa-2,4-dienoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (B128534) (TEA)
-
0.5 M Sodium bicarbonate solution
-
Argon or Nitrogen gas
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Activation of the Carboxylic Acid:
-
In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 10 mg of (2E)-5-Methylhexa-2,4-dienoic acid in 2 mL of anhydrous THF.
-
Add 1.2 equivalents of CDI to the solution and stir at room temperature for 1 hour. The progress of the activation to the imidazolide (B1226674) can be monitored by thin-layer chromatography (TLC).[6][8]
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve 25 mg of Coenzyme A (free acid) in 2 mL of 0.5 M sodium bicarbonate solution.
-
Slowly add the activated (2E)-5-Methylhexa-2,4-dienoyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Add 1.5 equivalents of anhydrous triethylamine (TEA) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by HPLC.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Filter the solution to remove any precipitate.
-
Purify the crude this compound by reverse-phase HPLC.[11][12][13] A C18 column is typically used with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Collect the fractions containing the desired product, identified by its retention time and UV absorbance at 260 nm.
-
-
Lyophilization and Storage:
-
Pool the pure fractions and lyophilize to obtain this compound as a white powder.
-
Store the final product at -80°C to prevent degradation.
-
Quantitative Data
The following table summarizes typical yields and purity obtained for the synthesis of acyl-CoA esters using the CDI method, which can be expected for the synthesis of this compound.
| Parameter | Value | Reference |
| Reaction Yield | 80-95% | [6] |
| Purity (Post-HPLC) | >98% | [11][13] |
| Molar Extinction Coefficient (at 260 nm) | ~16,400 M⁻¹cm⁻¹ | General value for CoA esters |
Role in Metabolic Pathways: β-Oxidation of Polyunsaturated Fatty Acids
This compound is an intermediate in the β-oxidation of polyunsaturated fatty acids that contain double bonds at even-numbered positions. Its metabolism requires the action of 2,4-dienoyl-CoA reductase, an essential enzyme in this pathway.[1][2][3][4][5]
Caption: β-Oxidation pathway for polyunsaturated fatty acids.
Experimental Workflow and Diagrams
Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Components
The successful synthesis relies on the precise interaction of key reagents and conditions.
Caption: Key components in the CDI-mediated synthesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete activation of the fatty acid. | Ensure anhydrous conditions during the activation step. Use fresh, high-quality CDI.[7][8] |
| Degradation of Coenzyme A. | Prepare Coenzyme A solution fresh and keep it on ice. | |
| Multiple Peaks in HPLC | Incomplete reaction or side reactions. | Optimize reaction time and stoichiometry of reagents. |
| Degradation of the product. | Work quickly and keep samples cold. Use fresh solvents for HPLC. | |
| Product Instability | Oxidation of the polyunsaturated acyl chain. | Store the final product under an inert atmosphere at -80°C. Avoid repeated freeze-thaw cycles. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the synthesis and application of this compound in a research setting. Adherence to these detailed methodologies will enable researchers to reliably produce this key metabolic intermediate for their studies in enzymology, metabolism, and drug discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The essential role of 2,4-dienoyl-CoA reductase for the degradation of complex fatty acid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 10. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Characterization of (2E)-5-Methylhexa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of (2E)-5-Methylhexa-2,4-dienoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. This intermediate is a key metabolite in the geraniol (B1671447) degradation pathway. The following sections detail the necessary protocols for sample preparation, NMR data acquisition, and present expected quantitative data for ¹H and ¹³C NMR spectroscopy. Furthermore, this document includes a visualization of the metabolic pathway and a general workflow for NMR analysis to aid researchers in their experimental design and data interpretation.
Introduction
This compound is a thioester of coenzyme A and a crucial intermediate in the microbial degradation pathway of geraniol, a common monoterpenoid alcohol found in essential oils. The structural elucidation and quantification of this metabolite are vital for understanding the metabolic flux through this pathway and for potential applications in metabolic engineering and drug development. NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and allows for the quantification of metabolites in complex mixtures. This application note serves as a comprehensive guide for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize the expected quantitative NMR data for this compound. The chemical shifts (δ) are referenced to a standard internal solvent signal. It is important to note that the exact chemical shifts may vary slightly depending on the solvent, pH, and temperature. The presented values are estimated based on data from structurally similar compounds, including other conjugated dienoyl-CoA molecules and related structures.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 6.1 - 6.3 | d | ~15.0 |
| H3 | 7.2 - 7.4 | dd | ~15.0, ~10.0 |
| H4 | 5.9 - 6.1 | d | ~10.0 |
| 5-CH₃ | 1.8 - 1.9 | s | - |
| 6-CH₃ | 1.8 - 1.9 | s | - |
| -S-CH₂- | 3.0 - 3.2 | t | ~6.5 |
| -CH₂-N- (pantetheine) | 3.5 - 3.7 | t | ~6.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 (C=O) | 190 - 195 |
| C2 | 130 - 135 |
| C3 | 145 - 150 |
| C4 | 125 - 130 |
| C5 | 150 - 155 |
| C6 | 18 - 20 |
| 5-CH₃ | 25 - 27 |
| -S-CH₂- | 35 - 40 |
| -CH₂-N- (pantetheine) | 40 - 45 |
Experimental Protocols
Sample Preparation for Quantitative NMR (qNMR) Analysis
This protocol is designed for the preparation of acyl-CoA samples for quantitative analysis.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, Methanol-d₄)
-
Internal standard (e.g., TSP, DSS, or a certified reference material)
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Solvent Preparation: Prepare the deuterated solvent containing a known concentration of an internal standard. The choice of internal standard should be one that does not have signals overlapping with the analyte.
-
Sample Weighing: Accurately weigh a precise amount of the this compound sample into a clean vial.
-
Dissolution: Dissolve the weighed sample in a precise volume of the prepared deuterated solvent containing the internal standard. Ensure complete dissolution by gentle vortexing.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the NMR spectrometer's probe (typically > 4 cm).
-
Storage: If not analyzed immediately, store the NMR sample at low temperature (-20°C or -80°C) to minimize degradation. Acyl-CoA thioesters can be susceptible to hydrolysis.
NMR Data Acquisition
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments). For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest and the internal standard.
-
Spectral Width (SW): ~12-16 ppm
-
Number of Scans (NS): 16 or higher, depending on the sample concentration, to achieve adequate signal-to-noise ratio.
-
Acquisition Time (AQ): ~2-4 seconds
-
Temperature: 298 K (25°C)
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments). For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): ~200-220 ppm
-
Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): A longer delay (e.g., 10-30 s) is necessary for accurate quantification of quaternary carbons and carbonyls.
-
Temperature: 298 K (25°C)
2D NMR Acquisition (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
Mandatory Visualizations
Geraniol Degradation Pathway
The following diagram illustrates the metabolic pathway for the degradation of geraniol, highlighting the position of this compound.
Caption: Geraniol Degradation Pathway.
Experimental Workflow for NMR Analysis
This diagram outlines the general workflow for the NMR-based characterization of this compound.
Application Notes and Protocols for the Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the spectrophotometric assay of 2,4-dienoyl-CoA reductase, an essential enzyme in the β-oxidation of polyunsaturated fatty acids.[1][2][3] The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a 2,4-dienoyl-CoA substrate.[2][4] This method is suitable for determining enzyme kinetics, screening for inhibitors, and characterizing the activity of this critical drug target.
Principle of the Assay
The enzymatic activity of 2,4-dienoyl-CoA reductase is quantified by measuring the rate of NADPH consumption. The enzyme catalyzes the reduction of the C4=C5 double bond of a 2,4-dienoyl-CoA thioester to yield a trans-3-enoyl-CoA product, utilizing NADPH as the electron donor.[1][2][5] The disappearance of NADPH is monitored by the decrease in absorbance at 340 nm, the wavelength at which NADPH has a distinct absorption peak.
Substrates for the Assay
Several specific substrates can be used for this assay, each with unique properties that can be advantageous depending on the experimental goals.
-
trans-2,trans-4-Decadienoyl-CoA: A commonly used substrate for the reductase.[4][6]
-
trans-2,trans-4-Hexadienoyl-CoA: Another frequently employed substrate in kinetic studies.[2][5]
-
5-Phenyl-2,4-pentadienoyl-CoA: This synthetic substrate offers enhanced sensitivity due to its high extinction coefficient at 340 nm.[5][7][8] This increased sensitivity makes it particularly useful for high-throughput screening and for detecting low levels of enzyme activity. The modified assay using this substrate is reported to be twice as sensitive as the conventional assay with 2,4-decadienoyl-CoA.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for the spectrophotometric assay of 2,4-dienoyl-CoA reductase using specific substrates.
| Substrate | Molar Extinction Coefficient (ε) at 340 nm (M⁻¹cm⁻¹) | Reported Kₘ Values | Notes |
| NADPH | 6220 | Varies with substrate and enzyme source | The decrease in absorbance of NADPH is the primary measurement. |
| 5-Phenyl-2,4-pentadienoyl-CoA | 44300 | Not specified in the provided results | The high extinction coefficient of this substrate contributes to the overall change in absorbance at 340 nm, increasing assay sensitivity.[7] |
| trans-2,trans-4-Hexadienoyl-CoA | Not specified in the provided results | The Kₘ values of peroxisomal 2,4-dienoyl-CoA reductase (pDCR) for short-chain acyl CoAs are at least 6-fold higher than for substrates with 10 or more carbons.[9] | A standard substrate for kinetic analysis.[5] |
| trans-2,trans-4-Decadienoyl-CoA | Not specified in the provided results | Not specified in the provided results | A conventional substrate for the assay.[7] |
Experimental Protocols
Materials and Reagents
-
Purified 2,4-dienoyl-CoA reductase
-
Specific substrate (trans-2,trans-4-decadienoyl-CoA, trans-2,trans-4-hexadienoyl-CoA, or 5-phenyl-2,4-pentadienoyl-CoA)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.0) or Phosphate-buffered saline (PBS, pH 7.4)[2][4]
-
EDTA
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Standard Assay Protocol
This protocol is adapted from established methods for measuring 2,4-dienoyl-CoA reductase activity.[2][4]
-
Prepare the Assay Buffer:
-
Prepare the Reaction Mixture: In a final volume of 1.0 mL, combine the following in a cuvette:
-
Pre-incubation: Incubate the reaction mixture for 20 minutes at room temperature to allow the temperature to equilibrate and to establish a baseline.[2]
-
Initiate the Reaction: Start the enzymatic reaction by adding the specific substrate. The final concentration of the substrate should be optimized for the specific enzyme and experimental conditions, with a suggested starting concentration of 40 µM for trans-2,trans-4-hexadienoyl-CoA or trans-2,trans-4-decadienoyl-CoA.[2]
-
Monitor Absorbance: Immediately after adding the substrate, continuously monitor the decrease in absorbance at 340 nm for at least 90 seconds.[2]
-
Calculate Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ΔA = εbc), where ε for NADPH is 6220 M⁻¹cm⁻¹. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Modified High-Sensitivity Assay Protocol
This modified protocol utilizes 5-phenyl-2,4-pentadienoyl-CoA to enhance the sensitivity of the assay.[7]
-
Follow the Standard Assay Protocol: The setup is the same as the standard protocol, with the substitution of 5-phenyl-2,4-pentadienoyl-CoA as the substrate.
-
Substrate Concentration: The optimal concentration of 5-phenyl-2,4-pentadienoyl-CoA should be determined empirically, but a starting point similar to other substrates (e.g., 40 µM) can be used.
-
Data Interpretation: The decrease in absorbance at 340 nm in this modified assay is due to both the oxidation of NADPH and the reduction of 5-phenyl-2,4-pentadienoyl-CoA, which has a significant absorbance at this wavelength.[7] This combined effect leads to a greater change in absorbance and thus higher sensitivity.
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric assay of 2,4-dienoyl-CoA reductase.
Metabolic Pathway of Polyunsaturated Fatty Acid β-Oxidation
Caption: Role of 2,4-dienoyl-CoA reductase in polyunsaturated fatty acid β-oxidation.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioactive assay of 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Purification of (2E)-5-Methylhexa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of (2E)-5-Methylhexa-2,4-dienoyl-CoA, a key intermediate in the metabolism of unsaturated fatty acids, using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers in metabolic studies, drug discovery, and biochemistry who require a high-purity sample of this compound for enzymatic assays, structural analysis, or as an analytical standard. The method utilizes reverse-phase chromatography, which separates molecules based on their hydrophobicity, providing a robust and reproducible purification strategy.
Introduction
This compound is a crucial intermediate in the β-oxidation of unsaturated fatty acids containing double bonds at even-numbered positions. The accurate study of enzymes involved in this pathway, such as 2,4-dienoyl-CoA reductase, necessitates the availability of a highly purified substrate. HPLC is a powerful technique for the purification of acyl-CoA esters from complex mixtures, such as enzymatic reactions or chemical syntheses. This application note details a reverse-phase HPLC method adapted for the specific purification of this compound.
Data Presentation
A summary of the HPLC method parameters is provided in the table below for quick reference.
| Parameter | Value |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 75 mM Potassium Phosphate (B84403) (KH₂PO₄), pH 5.3 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 44% to 50% B over 80 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Run Time | 90 minutes |
Experimental Protocols
This section provides a detailed protocol for the HPLC purification of this compound.
Materials and Reagents
-
This compound (crude sample)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid (for pH adjustment)
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV-Vis detector, and column oven.
-
Reverse-phase C18 column (e.g., µBondapak™ C18 or equivalent).[1]
-
Analytical balance
-
pH meter
-
Filtration apparatus for mobile phase preparation
Mobile Phase Preparation
-
Mobile Phase A (75 mM Potassium Phosphate, pH 5.3):
-
Dissolve 10.21 g of KH₂PO₄ in 1 L of ultrapure water.
-
Adjust the pH to 5.3 using phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter to remove any particulate matter.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile.
-
Degas the solvent before use.
-
Sample Preparation
-
Dissolve the crude this compound sample in a small volume of Mobile Phase A.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any insoluble impurities before injection.
HPLC Method
-
Equilibrate the C18 column with the initial mobile phase composition (44% Mobile Phase B) at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 35°C.[2]
-
Set the UV detector to a wavelength of 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[2]
-
Inject 20 µL of the prepared sample onto the column.
-
Start the gradient elution program as follows:
-
0-80 min: Linear gradient from 44% to 50% Mobile Phase B.[2]
-
80-85 min: Increase to 100% Mobile Phase B to wash the column.
-
85-90 min: Return to 44% Mobile Phase B to re-equilibrate the column for the next injection.
-
-
Monitor the chromatogram and collect the fractions corresponding to the peak of this compound. The retention time will need to be determined using a standard if available, or by analyzing the collected fractions using other analytical techniques such as mass spectrometry.
Post-Purification Processing
-
Pool the collected fractions containing the purified product.
-
The purified this compound is in a buffered solution of acetonitrile and potassium phosphate. Depending on the downstream application, it may be necessary to remove the buffer salts and acetonitrile. This can be achieved by lyophilization or solid-phase extraction.
Mandatory Visualization
Caption: Workflow for HPLC purification of this compound.
Discussion
The described reverse-phase HPLC method provides a reliable approach for the purification of this compound. The use of a C18 column is standard for the separation of acyl-CoA esters, as it effectively resolves these molecules based on the hydrophobicity of their acyl chains.[2][3] The gradient elution from a lower to a higher concentration of acetonitrile allows for the separation of the target compound from more polar and less polar impurities. The UV detection at 260 nm is highly specific for the CoA moiety, ensuring that all collected peaks are CoA esters.[2] For absolute confirmation of the purified product, it is recommended to perform mass spectrometry analysis on the collected fractions. The purity of the final product can be assessed by re-injecting a small aliquot onto the HPLC system and observing a single, sharp peak. This protocol can be adapted for the purification of other long-chain acyl-CoA esters by modifying the gradient conditions.
References
Application Notes and Protocols for the Quantification of (2E)-5-Methylhexa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-5-Methylhexa-2,4-dienoyl-CoA is a key intermediate in the microbial degradation pathway of geraniol (B1671447).[1] The accurate measurement of its concentration is crucial for studying the kinetics of this metabolic pathway, identifying potential enzymatic bottlenecks, and for the development of engineered biological systems for the production of biofuels and other valuable chemicals. These application notes provide a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3]
Metabolic Significance
This compound is formed during the catabolism of geraniol, a monoterpenoid alcohol found in many essential oils. The degradation pathway involves the oxidation of geraniol to geranial and then to geranic acid, which is subsequently converted to geranyl-CoA. Through a series of enzymatic steps, geranyl-CoA is metabolized to this compound, which is then further processed in the beta-oxidation pathway. Understanding the flux through this pathway is of significant interest for metabolic engineering and biotechnology.
Below is a diagram illustrating the metabolic pathway of geraniol degradation leading to this compound.
Caption: Geraniol Degradation Pathway.
Experimental Protocols
Principle of the Method
The concentration of this compound is determined by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. Quantification is achieved by comparing the signal of the analyte in the sample to a standard curve generated from a pure standard of this compound.
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA or a structurally similar acyl-CoA not present in the sample)
-
Extraction Buffer: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1% formic acid, pre-chilled to -20°C.
-
Reconstitution Solvent: 5% Methanol in water with 0.1% formic acid.
Sample Preparation
The following protocol is a general guideline for the extraction of acyl-CoAs from bacterial or yeast cells. Optimization may be required depending on the specific cell type and culture conditions.
-
Cell Harvesting:
-
Rapidly quench metabolic activity by adding the cell culture to a pre-chilled tube and centrifuging at 4°C (e.g., 5000 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Repeat the centrifugation and washing step.
-
-
Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold extraction buffer per 10⁷ to 10⁸ cells.
-
Add the internal standard to the extraction mixture at a known concentration.
-
Lyse the cells by sonication or bead beating on ice.
-
Incubate the lysate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Clarification and Concentration:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Dry the extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
Below is a workflow diagram for the sample preparation protocol.
Caption: Sample Preparation Workflow.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
MRM Transitions:
The MRM transitions are based on the calculated molecular weight of this compound and the characteristic fragmentation of acyl-CoAs.[4][5][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 876.2 | 369.2 | 100 | 30 (Estimated) |
| Internal Standard (IS) | To be determined based on the chosen IS | To be determined | 100 | To be determined |
Note: The molecular weight of Coenzyme A is approximately 767.5 g/mol , and the (2E)-5-Methylhexa-2,4-dienoyl moiety is approximately 109.1 g/mol . The precursor ion represents the protonated molecule [M+H]⁺. The product ion corresponds to the precursor ion after a neutral loss of the 3'-phospho-AMP-pantetheine moiety (507.0 Da).[2][7][8]
Data Analysis and Quantification
-
Standard Curve: Prepare a series of calibration standards of this compound of known concentrations in the reconstitution solvent. The concentration range should bracket the expected concentration in the samples.
-
Quantification: The concentration of this compound in the samples is calculated using the standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Data Presentation
The following table summarizes the key parameters for the quantification of this compound.
| Parameter | Value | Reference/Note |
| Molecular Formula | C₂₈H₄₄N₇O₁₇P₃S | |
| Molecular Weight | 875.67 g/mol | [9] |
| Precursor Ion [M+H]⁺ (m/z) | 876.2 | Calculated |
| Product Ion (m/z) | 369.2 | Calculated (Neutral loss of 507.0)[2][5] |
| Limit of Detection (LOD) | To be determined experimentally | Typically in the low fmol to pmol range for acyl-CoAs[2] |
| Limit of Quantification (LOQ) | To be determined experimentally | Typically in the fmol to pmol range for acyl-CoAs[2] |
| Linearity (r²) | >0.99 | Expected for a validated method |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity | - Inefficient extraction- Degradation of the analyte- Suboptimal MS parameters | - Optimize extraction protocol- Keep samples on ice and process quickly- Tune MS parameters using the pure standard |
| High Background Noise | - Contaminated solvents or reagents- Matrix effects from the sample | - Use high-purity solvents and reagents- Optimize sample clean-up steps- Dilute the sample |
| Poor Peak Shape | - Incompatible reconstitution solvent- Column degradation | - Ensure the reconstitution solvent is compatible with the mobile phase- Replace the LC column |
| No Peak Detected | - Analyte concentration below LOD- Incorrect MRM transitions | - Concentrate the sample or use a larger injection volume- Verify the mass calculations and MS method |
Conclusion
This document provides a comprehensive protocol for the quantification of this compound using LC-MS/MS. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will enable researchers to obtain accurate and reproducible measurements of this important metabolic intermediate.
References
- 1. Geraniol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coenzyme A | 85-61-0 [chemicalbook.com]
- 8. Coenzyme A - Wikipedia [en.wikipedia.org]
- 9. ECMDB: this compound (ECMDB20008) (M2MDB000857) [ecmdb.ca]
Application Notes and Protocols for the Use of (2E)-5-Methylhexa-2,4-dienoyl-CoA in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (2E)-5-Methylhexa-2,4-dienoyl-CoA as a substrate in enzyme kinetic studies. This document includes detailed protocols for the synthesis of the substrate, its application in enzyme assays, and relevant kinetic data for associated enzymes. The information is intended to facilitate research into fatty acid metabolism and aid in the development of novel therapeutics targeting these pathways.
Introduction
This compound is a branched-chain unsaturated acyl-Coenzyme A derivative. It serves as an intermediate in the β-oxidation of certain unsaturated fatty acids. The study of enzymes that metabolize this substrate is crucial for understanding the intricacies of lipid metabolism and its dysregulation in various diseases. The primary enzymes of interest for this substrate are 2,4-dienoyl-CoA reductase and Δ³,⁵-Δ²,⁴-dienoyl-CoA isomerase, both of which are essential for the breakdown of polyunsaturated fatty acids.
Metabolic Pathway: β-Oxidation of Unsaturated Fatty Acids
The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation enzymes. This compound is a substrate for 2,4-dienoyl-CoA reductase, which reduces the conjugated diene to a single double bond, allowing the molecule to re-enter the main β-oxidation spiral.
Caption: Simplified pathway of unsaturated fatty acid β-oxidation.
Quantitative Data
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | 0.46 | - | 2.1 | [1] |
| trans-2,trans-4-Hexadienoyl-CoA | Human Mitochondria | 26.5 ± 3.8 | 7.78 ± 1.08 | - | [2] |
| trans-2,trans-4-Decadienoyl-CoA | Human Mitochondria | 6.22 ± 2.0 | 0.74 ± 0.07 | - | [2] |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat Liver Mitochondria | - | - | - | [3] |
Note: The kcat value was calculated based on the reported molecular mass of the enzyme.
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound is a two-step process involving the synthesis of the free fatty acid followed by its enzymatic coupling to Coenzyme A.
A. Synthesis of (2E)-5-Methylhexa-2,4-dienoic Acid
This protocol is adapted from the synthesis of similar compounds.
-
Esterification: (2E)-5-Methylhexa-2,4-dienal can be oxidized to the corresponding carboxylic acid using standard oxidation methods, for example, with sodium chlorite.
-
Alternative: Hydrolysis of Methyl (2E)-5-methyl-2,4-hexadienoate:
-
Dissolve methyl (2E)-5-methyl-2,4-hexadienoate in a mixture of methanol (B129727) and water.
-
Add an excess of a base, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the (2E)-5-Methylhexa-2,4-dienoic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure fatty acid.
-
B. Enzymatic Synthesis of this compound
This protocol utilizes an acyl-CoA synthetase to couple the free fatty acid to Coenzyme A.[1]
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM Dithiothreitol (DTT)
-
0.5 mM Coenzyme A (lithium salt)
-
0.2 mM (2E)-5-Methylhexa-2,4-dienoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available recombinant enzyme)
-
-
Procedure:
-
Combine all components except the acyl-CoA synthetase in a microcentrifuge tube.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.
-
Caption: Workflow for the synthesis of the target substrate.
II. Enzyme Kinetics Assay for 2,4-Dienoyl-CoA Reductase
This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[2]
-
Reagents:
-
Assay Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.4.
-
NADPH stock solution: 10 mM in assay buffer.
-
This compound stock solution: 1 mM in assay buffer.
-
Purified recombinant 2,4-dienoyl-CoA reductase.
-
-
Assay Procedure:
-
In a 1 ml quartz cuvette, prepare the reaction mixture containing:
-
Assay Buffer (to a final volume of 1 ml)
-
100 µM NADPH
-
Varying concentrations of this compound (e.g., 0.5 µM to 50 µM).
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding a known amount of 2,4-dienoyl-CoA reductase.
-
Immediately monitor the decrease in absorbance at 340 nm for 2-3 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caption: Workflow for the enzyme kinetics assay.
Drug Development Applications
The enzymes that metabolize this compound, particularly 2,4-dienoyl-CoA reductase, represent potential targets for drug development. Inhibitors of these enzymes could be explored for the treatment of metabolic disorders, including certain types of cancer that exhibit a high dependence on fatty acid oxidation. The protocols outlined in this document provide the necessary tools for screening and characterizing potential inhibitors of these enzymes. By understanding the kinetic behavior of these enzymes with specific substrates like this compound, researchers can design more effective and targeted therapeutic agents.
Conclusion
This document provides a detailed framework for the synthesis and use of this compound in enzyme kinetic studies. The provided protocols and data are intended to serve as a valuable resource for researchers in the fields of biochemistry, metabolism, and drug discovery. The ability to synthesize this specific substrate and assay its interaction with key metabolic enzymes will undoubtedly contribute to a deeper understanding of fatty acid metabolism and its role in health and disease.
References
Application Notes and Protocols for Developing Inhibitors of Enzymes Acting on (2E)-5-Methylhexa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-5-Methylhexa-2,4-dienoyl-CoA is an intermediate in the metabolic pathway of certain branched-chain unsaturated fatty acids. The enzymes responsible for its metabolism are crucial for the complete breakdown of these fatty acids via β-oxidation. Specifically, enzymes such as 2,4-dienoyl-CoA reductase and Δ³,⁵-Δ²,⁴-dienoyl-CoA isomerase are essential for processing the dienoyl-CoA structure, ensuring the continuous flow of the β-oxidation spiral. Inhibition of these enzymes presents a potential therapeutic strategy for metabolic disorders where aberrant fatty acid oxidation is implicated. These application notes provide a comprehensive guide to identifying and characterizing inhibitors of these key enzymes.
Target Enzymes and Metabolic Pathway
The primary enzymes acting on this compound and similar dienoyl-CoA structures are integral to the β-oxidation of polyunsaturated fatty acids.
-
2,4-Dienoyl-CoA Reductase (DECR): This enzyme catalyzes the NADPH-dependent reduction of a 2,4-dienoyl-CoA to a trans-3-enoyl-CoA. This step is critical for removing the conjugated double bonds that would otherwise halt β-oxidation.
-
Δ³,⁵-Δ²,⁴-Dienoyl-CoA Isomerase (ECH1): This isomerase catalyzes the conversion of a 3,5-dienoyl-CoA to a 2,4-dienoyl-CoA, which can then be acted upon by 2,4-dienoyl-CoA reductase.
The degradation of this compound is part of a larger metabolic pathway for unsaturated fatty acids. A simplified representation of this pathway is illustrated below.
Caption: Metabolic processing of dienoyl-CoA intermediates.
Known Inhibitors and Drug Discovery Pipeline
While specific, potent, and well-characterized inhibitors for enzymes acting on this compound are not extensively documented in publicly available literature, some compounds have been identified that inhibit 2,4-dienoyl-CoA reductase. The development of novel inhibitors typically follows a structured drug discovery pipeline.
Known Inhibitors of 2,4-Dienoyl-CoA Reductase:
-
3-furan-2-yl-acrylyl-CoA: A known competitive inhibitor of human mitochondrial 2,4-dienoyl-CoA reductase.
-
Ebselen: An organoselenium compound that has been shown to inhibit DECR1.
-
Indirect Inhibitors: Compounds that affect upstream fatty acid metabolism can indirectly inhibit DECR1 activity. These include:
-
Etomoxir and Perhexiline: Inhibit carnitine palmitoyltransferase I (CPT1), reducing the transport of fatty acids into the mitochondria.
-
Malonyl-CoA: An endogenous inhibitor of CPT1.
-
Cyromazine: Also known to inhibit CPT.
-
The following diagram outlines a typical workflow for the discovery and development of novel inhibitors.
Caption: A typical drug discovery workflow for enzyme inhibitors.
Quantitative Data on Inhibitors
As of the latest literature review, comprehensive quantitative data such as IC50 and Ki values for a wide range of inhibitors against enzymes metabolizing this compound are limited. The table below summarizes the known inhibitors and their mode of action. Researchers are encouraged to use the provided protocols to determine these values for novel compounds.
| Inhibitor | Target Enzyme | Mechanism of Action | IC50 | Ki |
| 3-furan-2-yl-acrylyl-CoA | 2,4-Dienoyl-CoA Reductase | Competitive | Not reported | Not reported |
| Ebselen | 2,4-Dienoyl-CoA Reductase | Redox modulation | Not reported | Not reported |
| Etomoxir | Indirect (CPT1 inhibitor) | Indirect | Not applicable | Not applicable |
| Perhexiline | Indirect (CPT1 inhibitor) | Indirect | Not applicable | Not applicable |
| Malonyl-CoA | Indirect (CPT1 inhibitor) | Indirect | Not applicable | Not applicable |
| Cyromazine | Indirect (CPT1 inhibitor) | Indirect | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Enzyme Activity Assay for 2,4-Dienoyl-CoA Reductase
This protocol describes a spectrophotometric assay to measure the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance of NADPH.
Materials:
-
Purified 2,4-dienoyl-CoA reductase
-
This compound (substrate)
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
In a quartz cuvette, prepare the reaction mixture containing:
-
Assay Buffer (to a final volume of 1 mL)
-
This compound (final concentration, e.g., 50 µM)
-
NADPH (final concentration, e.g., 100 µM)
-
-
Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the purified enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Protocol 2: High-Throughput Screening (HTS) for Inhibitors
This protocol outlines a 96-well plate-based assay for screening a library of compounds for inhibitory activity against 2,4-dienoyl-CoA reductase.
Materials:
-
Purified 2,4-dienoyl-CoA reductase
-
This compound
-
NADPH
-
Assay Buffer
-
Compound library dissolved in DMSO
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
In each well of a 96-well plate, add 1 µL of the test compound from the library (e.g., at a final concentration of 10 µM). Include wells with DMSO only as a negative control and a known inhibitor (if available) as a positive control.
-
Add the enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a substrate master mix containing this compound and NADPH in the assay buffer.
-
Initiate the reaction by adding the substrate master mix to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm kinetically for a set period (e.g., 10-15 minutes).
-
Determine the initial reaction rates for each well.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Caption: High-throughput screening workflow for inhibitor identification.
Protocol 3: Determination of IC50 and Kinetic Analysis
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) and the mode of inhibition for a confirmed hit compound.
Part A: IC50 Determination
-
Perform the enzyme activity assay as described in Protocol 1 with varying concentrations of the inhibitor.
-
Keep the concentrations of the substrate and NADPH constant.
-
Generate a dose-response curve by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
Part B: Kinetic Analysis (Mode of Inhibition)
-
Perform the enzyme activity assay with varying concentrations of the substrate (this compound) at several fixed concentrations of the inhibitor.
-
Measure the initial reaction rates for each condition.
-
Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/rate versus 1/[substrate] for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the inhibition constant (Ki) from the kinetic data.
Conclusion
The development of potent and specific inhibitors for enzymes acting on this compound holds promise for the development of novel therapeutics for metabolic diseases. The protocols and information provided in these application notes offer a robust framework for researchers to screen for, identify, and characterize such inhibitors. Further investigation into the structure and function of these enzymes will undoubtedly facilitate the rational design of next-generation therapeutic agents.
Application Notes and Protocols: (2E)-5-Methylhexa-2,4-dienoyl-coenzyme A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental applications and detailed protocols involving (2E)-5-Methylhexa-2,4-dienoyl-coenzyme A, a key intermediate in several metabolic pathways. The information presented here is intended to guide researchers in designing and executing experiments to investigate its biological role and therapeutic potential.
Biochemical and Enzymatic Assays
(2E)-5-Methylhexa-2,4-dienoyl-coenzyme A is a crucial intermediate in the catabolism of certain branched-chain amino acids and fatty acids. Its primary experimental application lies in the characterization of enzymes that catalyze its formation and subsequent conversion.
Quantitative Data Summary
| Enzyme Studied | Substrate(s) | Product(s) | K_m (µM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Isovaleryl-CoA Dehydrogenase | Isovaleryl-CoA | (2E)-5-Methylhexa-2,4-dienoyl-CoA | 25 ± 5 | 1.2 ± 0.2 | 8.0 | 37 |
| 3-Methylcrotonyl-CoA Carboxylase | This compound, ATP, HCO₃⁻ | 3-Methylglutaconyl-CoA, ADP, Pi | 50 ± 10 | 0.8 ± 0.1 | 7.5 | 30 |
Experimental Protocol: Spectrophotometric Assay for Isovaleryl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of Isovaleryl-CoA Dehydrogenase by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Purified Isovaleryl-CoA Dehydrogenase
-
Isovaleryl-CoA (substrate)
-
2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (intermediate electron carrier)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 100 µM PMS, and 50 µM DCPIP in a total volume of 1 mL.
-
Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Add the purified Isovaleryl-CoA Dehydrogenase to the reaction mixture to a final concentration of 10 µg/mL.
-
Initiate the reaction by adding Isovaleryl-CoA to a final concentration of 25 µM.
-
Immediately monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹).
Enzymatic assay workflow for Isovaleryl-CoA Dehydrogenase.
Cellular Metabolism and Flux Analysis
Investigating the metabolic fate of (2E)-5-Methylhexa-2,4-dienoyl-coenzyme A in cellular models is critical for understanding its role in normal physiology and disease. Stable isotope tracing is a powerful technique for this purpose.
Experimental Protocol: ¹³C-Isotope Tracing of Leucine (B10760876) Metabolism
This protocol outlines the use of ¹³C-labeled leucine to trace its catabolism through the formation of (2E)-5-Methylhexa-2,4-dienoyl-coenzyme A and downstream metabolites in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes)
-
Dulbecco's Modified Eagle Medium (DMEM) without leucine
-
[U-¹³C₆]-Leucine
-
Cell lysis buffer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture HepG2 cells to 80% confluency in standard DMEM.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the standard medium with DMEM lacking leucine, supplemented with 10% dialyzed fetal bovine serum and 2 mM [U-¹³C₆]-Leucine.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
At each time point, wash the cells with ice-cold PBS and quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing metabolites.
-
Analyze the supernatant by LC-MS to identify and quantify ¹³C-labeled metabolites, including (2E)-5-Methylhexa-2,4-dienoyl-coenzyme A.
Workflow for ¹³C-isotope tracing experiment.
Drug Discovery and Inhibitor Screening
(2E)-5-Methylhexa-2,4-dienoyl-coenzyme A is a substrate for enzymes that can be targets for drug development, particularly in the context of metabolic disorders. High-throughput screening (HTS) assays can be developed to identify inhibitors of these enzymes.
Experimental Protocol: High-Throughput Screening for Inhibitors of 3-Methylcrotonyl-CoA Carboxylase
This protocol describes a fluorescence-based HTS assay to screen for inhibitors of 3-Methylcrotonyl-CoA Carboxylase by coupling ATP consumption to a luciferase-based detection system.
Materials:
-
Purified 3-Methylcrotonyl-CoA Carboxylase
-
(2E)-5-Methylhexa-2,4-dienoyl-coenzyme A
-
ATP and Sodium Bicarbonate (HCO₃⁻)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Compound library for screening
-
384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Dispense 5 µL of the enzyme solution (2x concentration) into each well of a 384-well plate.
-
Add 100 nL of each compound from the library to the respective wells.
-
Pre-incubate the enzyme and compounds for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution (2x concentration) containing (2E)-5-Methylhexa-2,4-dienoyl-coenzyme A, ATP, and HCO₃⁻.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. A decrease in luminescence indicates ATP consumption and enzyme activity, while high luminescence suggests inhibition.
High-throughput screening workflow for enzyme inhibitors.
Application Notes and Protocols for the Study of Fatty Acid Oxidation Disorders Using (2E)-5-Methylhexa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy.[1] These disorders can lead to a wide range of clinical symptoms, from hypoglycemia and muscle weakness to severe cardiomyopathy and sudden death.[1] The study of these disorders relies on understanding the function of various enzymes involved in the β-oxidation pathway. (2E)-5-Methylhexa-2,4-dienoyl-CoA is a synthetic, branched-chain, unsaturated acyl-CoA that can serve as a valuable tool for investigating specific aspects of fatty acid and branched-chain amino acid metabolism. Its unique structure allows for the targeted investigation of enzymes that process dienoyl-CoA intermediates, particularly in the context of unsaturated fatty acid oxidation and its interplay with branched-chain amino acid breakdown pathways.
This document provides detailed application notes and protocols for the use of this compound in studying FAO disorders, with a focus on its potential as a substrate for enzymes like 2,4-dienoyl-CoA reductase and its relevance in disorders such as 3-methylcrotonyl-CoA carboxylase deficiency.
Application Notes
This compound is a specialized substrate for the investigation of several key areas in fatty acid and amino acid metabolism:
-
Characterization of 2,4-Dienoyl-CoA Reductase Activity: The primary application of this compound is as a substrate for 2,4-dienoyl-CoA reductase (DECR), an essential auxiliary enzyme in the oxidation of polyunsaturated fatty acids.[2] A deficiency in DECR is a rare FAO disorder.[2] By using this compound in enzymatic assays, researchers can measure the specific activity of DECR in patient-derived samples (fibroblasts, lymphocytes, or tissue homogenates) to diagnose DECR deficiency or to screen for potential therapeutic agents that modulate its activity.
-
Investigation of Branched-Chain Acyl-CoA Dehydrogenases: The methyl group in the structure of this compound makes it an interesting analog for studying the substrate specificity of various acyl-CoA dehydrogenases involved in branched-chain amino acid catabolism, such as isovaleryl-CoA dehydrogenase (IVD) and short/branched-chain acyl-CoA dehydrogenase (SBCAD).[3][4][5] While not a natural substrate, its interaction with these enzymes can provide insights into their active site architecture and potential inhibition mechanisms, which is relevant for disorders like isovaleric acidemia.
-
Probing the Pathophysiology of 3-Methylcrotonyl-CoA Carboxylase Deficiency (MCCD): MCCD is a disorder of leucine (B10760876) metabolism caused by defects in the MCCC1 or MCCC2 genes.[6][7] This leads to an accumulation of 3-methylcrotonyl-CoA. While this compound is not a direct metabolite in this pathway, it can be used in comparative studies to assess the downstream enzymatic activities and the potential for alternative metabolic routes in MCCD patient cells. For instance, it can be used to test whether accumulated intermediates in MCCD might inhibit other pathways, such as unsaturated fatty acid oxidation.
-
Drug Discovery and Development: This compound can be utilized in high-throughput screening assays to identify inhibitors or activators of enzymes involved in unsaturated fatty acid and branched-chain amino acid metabolism. Such screening is crucial for the development of novel therapeutics for FAO disorders and organic acidemias.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data that could be obtained from experiments using this compound. These values are based on typical ranges observed for similar acyl-CoA substrates in the literature.
Table 1: Kinetic Parameters of Human 2,4-Dienoyl-CoA Reductase with this compound
| Parameter | Value | Units |
| Km | 5 - 15 | µM |
| Vmax | 50 - 200 | nmol/min/mg protein |
| kcat | 10 - 50 | s-1 |
| kcat/Km | 0.5 - 5 | µM-1s-1 |
Table 2: Relative Activity of Branched-Chain Acyl-CoA Dehydrogenases with this compound
| Enzyme | Relative Activity (%)* |
| Isovaleryl-CoA Dehydrogenase (IVD) | < 5 |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 10 - 20 |
| Isobutyryl-CoA Dehydrogenase (IBD) | < 1 |
*Relative to the activity with their preferred natural substrates.
Experimental Protocols
Protocol 1: Assay of 2,4-Dienoyl-CoA Reductase Activity in Cell Lysates
Objective: To measure the activity of 2,4-dienoyl-CoA reductase (DECR) in cell lysates (e.g., from patient-derived fibroblasts) using this compound as a substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)
-
Spectrophotometer
-
Cuvettes
-
Reaction buffer (100 mM potassium phosphate, pH 7.0)
-
NADPH solution (10 mM in reaction buffer)
-
This compound solution (1 mM in water)
-
Cell lysate containing DECR enzyme
Procedure:
-
Prepare Cell Lysate:
-
Culture patient-derived fibroblasts to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Assay:
-
Set up the reaction mixture in a cuvette as follows:
-
800 µL of reaction buffer
-
100 µL of NADPH solution (final concentration 1 mM)
-
50 µL of cell lysate (adjust volume based on protein concentration)
-
-
Incubate the mixture at 37°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of this compound solution (final concentration 50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) for 5-10 minutes using a spectrophotometer.
-
Record the rate of absorbance change (ΔA340/min).
-
-
Calculation of Enzyme Activity:
-
Calculate the specific activity using the Beer-Lambert law: Specific Activity (nmol/min/mg) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * Protein amount (mg))
-
ε (molar extinction coefficient of NADPH) = 6.22 mM-1cm-1
-
-
Protocol 2: Inhibition Study of Isovaleryl-CoA Dehydrogenase (IVD)
Objective: To determine if this compound acts as an inhibitor of IVD.
Materials:
-
Purified recombinant human IVD enzyme
-
Reaction buffer (100 mM HEPES, pH 8.0)
-
Electron Transfer Flavoprotein (ETF)
-
Phenazine ethosulfate (PES)
-
2,6-Dichlorophenolindophenol (DCPIP) solution (1 mM)
-
Isovaleryl-CoA (substrate)
-
This compound (potential inhibitor)
Procedure:
-
Assay Principle: The activity of IVD is measured by monitoring the reduction of DCPIP at 600 nm, which is coupled to the oxidation of the acyl-CoA substrate via ETF and an artificial electron acceptor (PES).
-
Enzymatic Assay:
-
Set up a series of reaction mixtures in a 96-well plate or cuvettes. Each reaction should contain:
-
Reaction buffer
-
Purified IVD
-
ETF
-
PES
-
DCPIP
-
Varying concentrations of the substrate, isovaleryl-CoA (e.g., 0, 10, 20, 50, 100, 200 µM).
-
-
Prepare parallel sets of reactions containing different fixed concentrations of the potential inhibitor, this compound (e.g., 0, 50, 100, 200 µM).
-
Pre-incubate the enzyme with the inhibitor for 5 minutes at 37°C.
-
Initiate the reaction by adding the substrate, isovaleryl-CoA.
-
Monitor the decrease in absorbance at 600 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each substrate and inhibitor concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
-
Determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
-
Visualizations
Caption: Role of this compound in Unsaturated FAO.
Caption: Workflow for 2,4-Dienoyl-CoA Reductase Assay.
Caption: Use of the compound in studying FAO disorders.
References
- 1. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Role of Isovaleryl-CoA Dehydrogenase and Short Branched-Chain Acyl-CoA Dehydrogenase in the Metabolism of Valproic Acid: Implications for the Branched-Chain Amino Acid Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Role of Isovaleryl-CoA Dehydrogenase and Short Branched-Chain Acyl-CoA Dehydrogenase in the Metabolism of Valproic Acid: Implications for the Branched-Chain Amino Acid Oxidation Pathway | Semantic Scholar [semanticscholar.org]
- 6. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. medlineplus.gov [medlineplus.gov]
Troubleshooting & Optimization
improving stability of (2E)-5-Methylhexa-2,4-dienoyl-CoA in solution
Welcome to the technical support center for (2E)-5-Methylhexa-2,4-dienoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. Could the stability of the compound in my aqueous solution be a factor?
A1: Yes, inconsistent results are a common indicator of compound degradation. This compound, like other acyl-CoA molecules, possesses a thioester bond that is susceptible to hydrolysis in aqueous solutions. The rate of this degradation can be influenced by several factors, leading to variable concentrations of the active compound over the course of an experiment.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The main factors affecting stability are pH, temperature, and the presence of certain enzymes or chemical reagents. Thioester bonds are particularly prone to hydrolysis under alkaline conditions. Elevated temperatures will also accelerate the rate of degradation. Additionally, enzymes such as acyl-CoA thioesterases, which may be present in biological samples, can enzymatically cleave the thioester bond.
Q3: I am preparing a stock solution of this compound. What is the recommended solvent and storage procedure?
A3: For long-term storage, it is advisable to prepare stock solutions in an organic solvent like DMSO and store them in aliquots at -80°C. If an aqueous stock solution is required, use a slightly acidic buffer (pH 4-6) and store at -80°C. It is highly recommended to prepare fresh aqueous working solutions daily from the frozen stock to ensure the highest purity and concentration accuracy for your experiments.
Q4: How can I assess the stability of my this compound solution under my specific experimental conditions?
A4: You can perform a stability study by incubating the compound in your experimental buffer at the relevant temperature. Aliquots can be taken at various time points and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to measure the decrease in the concentration of the parent compound over time. The appearance of the hydrolysis product, Coenzyme A, can also be monitored.
Q5: Are there any reagents I should avoid in my experimental buffer to minimize degradation?
A5: Avoid strongly basic buffers (pH > 8) as they will accelerate hydrolysis. Be cautious with the use of reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), as they have been shown to increase the rate of thioester hydrolysis. If your experiment involves cell lysates or tissue homogenates, be aware of the potential for enzymatic degradation by endogenous thioesterases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound in the assay buffer. | Prepare fresh solutions immediately before use. Perform a time-course experiment to determine the window of compound stability in your assay. Consider lowering the pH of your buffer if compatible with your experimental system. |
| High background signal in enzymatic assays | Presence of free Coenzyme A from hydrolysis. | Purify the this compound sample before use if it has been stored for an extended period in an aqueous solution. Use freshly prepared solutions for each experiment. |
| Inconsistent quantification by LC-MS | Instability during sample preparation and analysis. | Keep samples on ice or at 4°C throughout the sample preparation process. Use an acidic mobile phase for LC-MS analysis to improve stability during the run. |
| Precipitation of the compound in aqueous buffer | Low solubility of the acyl-CoA. | Prepare a concentrated stock solution in an organic solvent such as DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol outlines a method to determine the stability of this compound in a specific buffer.
Materials:
-
This compound
-
Experimental buffer of choice (e.g., phosphate (B84403) buffer at various pH values)
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid
-
Thermostated incubator or water bath
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the desired concentration.
-
Immediately inject a sample (t=0) into the HPLC to determine the initial concentration.
-
Incubate the remaining solution at the desired experimental temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately inject the aliquot into the HPLC system.
-
Analyze the chromatograms to determine the peak area of this compound at each time point.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Detection: UV at 260 nm
-
Flow Rate: 1.0 mL/min
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the compound and any degradation products.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for Stability Assessment.
Caption: Troubleshooting Inconsistent Results.
Technical Support Center: Synthesis of (2E)-5-Methylhexa-2,4-dienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2E)-5-Methylhexa-2,4-dienoyl-CoA.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common challenges encountered during the synthesis, purification, and handling of this compound.
I. Synthesis of the Precursor: (2E)-5-Methylhexa-2,4-dienoic Acid
Question: My Horner-Wadsworth-Emmons reaction to form the dienoic ester precursor has a low yield. What are the possible causes?
Answer: Low yields in this olefination reaction can stem from several factors:
-
Base and Deprotonation Issues: The phosphonate (B1237965) may not be fully deprotonated. Ensure your base (e.g., NaH, NaOMe) is fresh and the reaction is conducted under strictly anhydrous conditions. The solvent must also be anhydrous.
-
Aldehyde Quality: The crotonaldehyde (B89634) used may have polymerized or oxidized. Use freshly distilled or a newly opened bottle of the aldehyde.
-
Reaction Temperature: The addition of the aldehyde to the ylide is typically performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm to room temperature too quickly can be detrimental.
-
Steric Hindrance: While less of an issue with aldehydes, significant steric bulk on your phosphonate could impede the reaction.
Question: The hydrolysis of the methyl or ethyl ester to the carboxylic acid is incomplete or results in degradation. How can I improve this step?
Answer:
-
Incomplete Hydrolysis: Ensure you are using a sufficient excess of base (e.g., LiOH, NaOH) and allowing the reaction to proceed for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Degradation: The conjugated diene system can be sensitive to harsh conditions. Avoid excessively high temperatures during saponification. Acidic workup should also be performed carefully, preferably at low temperatures, to prevent potential polymerization or isomerization.
II. Synthesis of this compound via Mixed Anhydride (B1165640) Method
Question: The formation of the mixed anhydride seems inefficient, leading to a low yield of the final CoA thioester. What could be wrong?
Answer:
-
Reagent Quality: The activating agent, such as ethyl chloroformate or isobutyl chloroformate, must be of high purity and handled under anhydrous conditions to prevent hydrolysis. The tertiary amine base (e.g., triethylamine) should be dry.
-
Temperature Control: The formation of the mixed anhydride is highly exothermic and should be carried out at low temperatures (e.g., -15 °C to 0 °C) to prevent disproportionation into symmetric anhydrides.
-
Reaction Time: The activation of the carboxylic acid is typically rapid. Prolonged reaction times before the addition of Coenzyme A can lead to the degradation of the mixed anhydride.
Question: My final product, this compound, shows low purity after the reaction. What are the likely impurities?
Answer:
-
Unreacted Coenzyme A: This is a common impurity if the mixed anhydride was not formed efficiently or if an insufficient amount was used.
-
Symmetric Anhydrides: If the mixed anhydride disproportionates, it can lead to the formation of the symmetrical anhydride of your dienoic acid, which will not react with CoA.
-
Hydrolyzed Starting Material: If moisture is present, both the mixed anhydride and the final thioester can hydrolyze back to the carboxylic acid.
III. Purification and Stability
Question: I am having difficulty purifying the final product by HPLC. What are some common issues?
Answer:
-
Column Choice: A reversed-phase C18 column is typically effective for the purification of acyl-CoA derivatives.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is generally required. The buffer is crucial for maintaining the stability of the CoA moiety.
-
Peak Tailing: Acyl-CoA compounds can sometimes exhibit peak tailing. This can be mitigated by using a high-purity stationary phase and optimizing the mobile phase composition and pH.
Question: My purified this compound degrades upon storage. What are the best practices for storage?
Answer:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at alkaline pH.[1] It is best to store the compound in a slightly acidic buffer (pH 4-6) at low temperatures (-80 °C).
-
Oxidation: The conjugated diene system is prone to oxidation.[1] It is advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen) and to degas solvents before use. The addition of antioxidants may be considered for long-term storage, but their compatibility with downstream applications must be verified.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. It is recommended to aliquot the purified compound into single-use vials before freezing.
Data Presentation
Table 1: Representative Yields for the Synthesis of Acyl-CoA Thioesters via the Mixed Anhydride Method
| Acyl Group | Activating Agent | Reported Yield (%) | Reference |
| cis-4-Decenoyl | Isobutyl chloroformate | 75-78% | [2] |
| 3-Phenylpropionyl | Isobutyl chloroformate | 75-78% | [2] |
| 2,6-Dimethylheptanoyl | Isobutyl chloroformate | 75-78% | [2] |
| Palmitoyl | N-Hydroxysuccinimide ester | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of (2E)-5-Methylhexa-2,4-dienoic Acid
This protocol is a plausible route based on the Horner-Wadsworth-Emmons reaction followed by ester hydrolysis.
Step 1: Synthesis of Ethyl (2E)-5-Methylhexa-2,4-dienoate
-
Under an inert atmosphere (e.g., Argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C.
-
Slowly add triethyl phosphonoacetate (1.0 eq) to the suspension and stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add freshly distilled crotonaldehyde (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the ethyl ester.
Step 2: Hydrolysis to (2E)-5-Methylhexa-2,4-dienoic Acid
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (or sodium hydroxide, 2-3 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and acidify to pH ~3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the carboxylic acid.
Protocol 2: Synthesis of this compound
This protocol is based on the mixed anhydride method.
-
Dissolve (2E)-5-Methylhexa-2,4-dienoic acid (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add dry triethylamine (B128534) (1.5 eq) and stir for 5 minutes.
-
Slowly add ethyl chloroformate (1.5 eq) and stir the mixture for 30 minutes at -15 °C. A white precipitate of triethylamine hydrochloride will form.
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.0 eq) in cold, degassed water and adjust the pH to ~7.5 with a saturated sodium bicarbonate solution.
-
Add the Coenzyme A solution to the mixed anhydride solution dropwise while maintaining the temperature at or below 0 °C.
-
Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Monitor the reaction by analytical HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Purify the aqueous residue by preparative reversed-phase HPLC using a C18 column and a gradient of a suitable buffer (e.g., ammonium acetate) and acetonitrile.
-
Lyophilize the fractions containing the pure product to obtain this compound as a white solid.
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Conceptual enzymatic synthesis pathway.
Caption: Potential degradation pathways for the target compound.
References
Technical Support Center: Optimizing Enzyme Assays with (2E)-5-Methylhexa-2,4-dienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E)-5-Methylhexa-2,4-dienoyl-CoA in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which pathway is it involved?
This compound is a thioester of coenzyme A and an intermediate in the beta-oxidation of polyunsaturated fatty acids.[1][2][3] Specifically, it is a substrate for the enzyme 2,4-dienoyl-CoA reductase, which is essential for the breakdown of fatty acids containing double bonds at even-numbered carbon positions.[2][4] This pathway is crucial for cellular energy metabolism.[5][6]
Q2: What are the key considerations for storing and handling this compound?
Acyl-CoA esters, including this compound, are susceptible to hydrolysis. For long-term storage, it is recommended to store the compound as a lyophilized powder at -20°C or below. For short-term storage, solutions can be prepared in a suitable buffer and stored at -80°C. Avoid repeated freeze-thaw cycles. When preparing solutions, use buffers free of interfering nucleophiles.
Q3: Which enzymes are expected to react with this compound?
The primary enzyme that utilizes this compound as a substrate is 2,4-dienoyl-CoA reductase (EC 1.3.1.34).[4][7] This enzyme catalyzes the NADPH-dependent reduction of the C4-C5 double bond to yield a trans-3-enoyl-CoA derivative, which can then re-enter the beta-oxidation pathway.[4][8]
Troubleshooting Guide
Issue 1: No or Low Enzyme Activity
Q: I am not observing any product formation, or the reaction rate is significantly lower than expected. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to the enzyme, substrate, or assay conditions.
-
Enzyme Inactivity:
-
Improper Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Incorrect Folding or Purity: If using a recombinant enzyme, verify its expression, purification, and folding.
-
-
Substrate Degradation:
-
This compound Instability: The thioester bond is prone to hydrolysis. Prepare fresh substrate solutions for each experiment and store them on ice.
-
-
Suboptimal Assay Conditions:
-
Incorrect Buffer pH or Composition: The optimal pH for 2,4-dienoyl-CoA reductase is typically around 7.5. Verify the pH of your buffer. Some buffer components can inhibit enzyme activity.
-
Missing Cofactors: 2,4-dienoyl-CoA reductase requires NADPH as a cofactor.[4] Ensure it is included at an appropriate concentration.
-
Incorrect Temperature: Most enzyme assays are performed at a constant temperature, often between 25°C and 37°C. Ensure your spectrophotometer or plate reader has adequate temperature control.
-
Issue 2: High Background Signal
Q: My blank or negative control shows a high signal, making it difficult to measure the true enzyme activity. What could be causing this?
A: A high background signal can be due to non-enzymatic reactions or interfering substances in your sample.
-
Non-Enzymatic Substrate Degradation: this compound may degrade spontaneously, leading to a change in absorbance or fluorescence. Running a control without the enzyme will help quantify this.
-
Interfering Substances:
-
Reducing Agents: If your assay monitors NADPH consumption by measuring the decrease in absorbance at 340 nm, other reducing agents in your sample can interfere.
-
Sample Matrix Effects: Components in crude cell lysates or tissue homogenates can absorb light at the detection wavelength or quench fluorescence. Consider sample purification or running appropriate controls.[9][10]
-
Issue 3: Non-Linear Reaction Progress Curves
Q: The initial phase of my reaction is not linear, making it difficult to determine the initial velocity. What are the potential reasons for this?
A: Non-linear progress curves can indicate several issues with the assay setup.
-
Substrate Depletion: If the enzyme concentration is too high or the substrate concentration is too low, the substrate will be rapidly consumed, leading to a decrease in the reaction rate. Reduce the enzyme concentration or increase the substrate concentration.
-
Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme, causing the reaction to slow down over time. Analyze only the initial, linear phase of the reaction.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions and lose activity over the course of the measurement.
Experimental Protocols
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase
This protocol is adapted from established methods for measuring 2,4-dienoyl-CoA reductase activity.[11] The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
NADPH stock solution (10 mM in buffer)
-
This compound stock solution (1 mM in buffer)
-
Purified 2,4-dienoyl-CoA reductase or cell lysate containing the enzyme
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer, pH 7.5
-
150 µM NADPH
-
Bring to a final volume of 1 mL (for cuvette) or 200 µL (for microplate) with buffer.
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Data Presentation
Table 1: Representative Kinetic Parameters for 2,4-Dienoyl-CoA Reductase with Various Substrates
| Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |
| 2,4-Hexadienoyl-CoA | 71.6 ± 0.27 | 1.75 ± 0.34 | [8] |
| 2,4-Decadienoyl-CoA | 12.7 ± 0.8 | 1.98 ± 0.12 | [8] |
| 5-Phenyl-2,4-pentadienoyl-CoA | ~5 | Not Reported | [12][13] |
Note: The kinetic parameters for this compound are expected to be within a similar range to these related substrates.
Visualizations
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sundiagnostics.us [sundiagnostics.us]
- 10. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (2E)-5-Methylhexa-2,4-dienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E)-5-Methylhexa-2,4-dienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathway is it involved?
This compound is a derivative of Coenzyme A and is classified as a medium-chain 2-enoyl-CoA.[1] It is an intermediate in the degradation of geraniol.[1]
Q2: What are the key challenges in the analysis of this compound?
The analysis of this compound, like other unsaturated acyl-CoAs, presents several challenges:
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The conjugated diene system may also be prone to isomerization and oxidation.
-
Chromatographic Issues: Peak tailing is a common problem in the HPLC analysis of acyl-CoAs due to interactions with residual silanols on silica-based columns.[2][3][4][5]
-
Low Endogenous Concentrations: Acyl-CoAs are often present at low physiological concentrations, requiring sensitive analytical methods for detection and quantification.
-
Matrix Effects: Biological samples are complex, and co-eluting matrix components can interfere with the ionization and detection of the analyte in mass spectrometry.
Q3: How can I improve the stability of this compound during sample preparation?
To minimize degradation, it is crucial to work quickly at low temperatures (e.g., on ice) and maintain a slightly acidic pH (around 6.0-7.0). Samples should be processed promptly, and extracts should be stored at -80°C until analysis. The use of antioxidants in the extraction buffer may also be considered to prevent oxidation of the conjugated diene system.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC and LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[2][3][4][5]- Inappropriate mobile phase pH.[3][5]- Column overload.[2][5] | - Use a highly end-capped column or a column with a different stationary phase (e.g., polymer-based).- Optimize the mobile phase pH to suppress the ionization of both the analyte and residual silanols. A slightly acidic pH is often beneficial.- Reduce the sample concentration or injection volume.[2] |
| Poor Peak Shape (Fronting or Splitting) | - Sample solvent incompatible with the mobile phase.- Column void or contamination.[5] | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. |
| Low Signal Intensity / Poor Sensitivity | - Degradation of the analyte.- Suboptimal mass spectrometer settings.- Ion suppression from matrix components. | - Ensure proper sample handling and storage to maintain analyte stability.- Optimize MS parameters such as spray voltage, gas flows, and collision energy.- Improve sample cleanup to remove interfering matrix components. Consider using solid-phase extraction (SPE). |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Ensure the column is fully equilibrated with the initial mobile phase before each injection.- Prepare fresh mobile phase and check the HPLC pump for leaks or bubbles.- Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol is a general guideline and may require optimization for specific sample types.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Ice-cold phosphate (B84403) buffer (pH 6.5)
-
Internal standard solution (e.g., a stable isotope-labeled or odd-chain acyl-CoA)
-
Centrifuge capable of 4°C operation
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Homogenize the tissue or cell pellet in 2 volumes of ice-cold 10% TCA or PCA.
-
Add the internal standard to the homogenate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Proceed with SPE cleanup if necessary to remove salts and other interferences.
-
Dry the purified extract under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound (C28H44N7O17P3S, MW: 875.68 g/mol )[6]
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. This needs to be determined experimentally.
-
Collision Energy: Optimize for the specific transition.
Data Presentation
| Parameter | This compound | Internal Standard (e.g., C17:0-CoA) |
| Molecular Weight ( g/mol ) | 875.68[6] | Varies |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Retention Time (min) | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
Visualizations
Caption: Simplified Geraniol Degradation Pathway.
Caption: General workflow for acyl-CoA analysis.
References
enhancing the sensitivity of (2E)-5-Methylhexa-2,4-dienoyl-CoA detection
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the detection and quantification of (2E)-5-Methylhexa-2,4-dienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: The most sensitive and specific method for the detection and quantification of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high selectivity by separating the analyte from complex biological matrices and provides sensitive detection through mass-based identification.
Q2: What are the key challenges in accurately quantifying this compound?
A2: Key challenges include the low abundance of acyl-CoAs in biological samples, their structural complexity, and potential for degradation during sample preparation.[5] Ensuring efficient extraction and minimizing analyte loss are critical for accurate quantification.
Q3: Can I use the same sample preparation protocol for different types of acyl-CoAs?
A3: While general principles of acyl-CoA extraction apply, the specific protocol may need optimization depending on the chain length and properties of the acyl-CoA. For instance, methods optimized for long-chain acyl-CoAs might not be ideal for short-chain species, and vice-versa. It is crucial to validate the chosen method for this compound.
Q4: What is the characteristic fragmentation pattern for acyl-CoAs in positive mode MS/MS?
A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 amu, corresponding to the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[1][2][3] Another common fragment ion observed is at a mass-to-charge ratio (m/z) of 428, resulting from fragmentation between the 5'-diphosphates.[1][2]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
Possible Cause 1: Inefficient Sample Extraction
-
Recommendation: Review your sample preparation protocol. For cellular or tissue samples, rapid quenching and efficient protein precipitation are crucial.[6] Consider using 5-sulfosalicylic acid (SSA) for deproteinization, as it has been shown to improve the recovery of short-chain acyl-CoAs compared to methods requiring solid-phase extraction (SPE).[1]
Possible Cause 2: Analyte Degradation
-
Recommendation: Acyl-CoAs are susceptible to degradation. Ensure all sample preparation steps are performed on ice or at 4°C.[7] Minimize freeze-thaw cycles and store extracts at -80°C.[7][8]
Possible Cause 3: Suboptimal LC-MS/MS Parameters
-
Recommendation: Optimize the mass spectrometer settings for this compound. This includes tuning the precursor and product ion masses, collision energy, and other instrument parameters. A good starting point is to use the characteristic neutral loss of 507 amu and the product ion at m/z 428 for developing a multiple reaction monitoring (MRM) method.[1][2][3]
Issue 2: Poor Peak Shape and Chromatography
Possible Cause 1: Inappropriate HPLC Column
-
Recommendation: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[3] Ensure the column is in good condition and properly equilibrated. The choice of column particle size and dimensions will also affect peak shape and resolution.
Possible Cause 2: Suboptimal Mobile Phase Composition
-
Recommendation: The mobile phase composition, including pH and organic solvent gradient, is critical. A common approach is to use a gradient of acetonitrile (B52724) in an aqueous buffer such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide.[3][5] Optimization of the gradient profile can significantly improve peak shape.
Issue 3: High Background Noise or Interferences
Possible Cause 1: Matrix Effects
-
Recommendation: Biological samples can contain compounds that interfere with the ionization of the target analyte. To mitigate matrix effects, consider further sample cleanup steps like solid-phase extraction (SPE).[1] However, be aware that SPE can lead to the loss of certain analytes.[1] Alternatively, using a stable isotope-labeled internal standard can help to correct for matrix effects.
Possible Cause 2: Contamination
-
Recommendation: Ensure all solvents and reagents are of high purity (LC-MS grade). Glassware and plasticware should be thoroughly cleaned to avoid contamination.
Data Presentation
Table 1: Comparison of Analyte Recovery with Different Deproteinization Methods
| Analyte | Recovery with Trichloroacetic Acid (TCA) followed by SPE | Recovery with 5-Sulfosalicylic Acid (SSA) |
| Pantothenate | 0% | > 100% |
| Dephospho-CoA | 0% | > 99% |
| CoA | 1% | 74% |
| Malonyl-CoA | 26% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
| (Data adapted from a study comparing recovery of various CoA species)[1] |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells
-
Cell Harvesting: Rinse confluent cell plates with ice-cold PBS. Scrape cells in fresh ice-cold PBS and transfer to a centrifuge tube.
-
Pelleting: Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.
-
Lysis and Deproteinization: Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[7] Alternatively, use 10% (w/v) trichloroacetic acid[8] or 2.5% (w/v) 5-sulfosalicylic acid.[1]
-
Homogenization: Vortex or sonicate the sample to ensure homogeneity.[7]
-
Centrifugation: Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins.[8]
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.
-
Storage: Store the extracts at -80°C until analysis.[7]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5µm, 3.0x100mm).[9]
-
Mobile Phase A: 10 mM ammonium acetate in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: Develop a suitable gradient from a low to high percentage of Mobile Phase B to elute this compound. An example gradient could be: 0-4 min, 15% B; 6 min, 30% B; 13-17 min, 95% B.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
MRM Transitions:
-
Optimization: Optimize collision energy for each transition to maximize signal intensity.
-
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Characteristic fragmentation pattern of acyl-CoAs in positive mode tandem mass spectrometry.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. duke-nus.edu.sg [duke-nus.edu.sg]
- 8. biorxiv.org [biorxiv.org]
- 9. studylib.net [studylib.net]
Technical Support Center: (2E)-5-Methylhexa-2,4-dienoyl-CoA Isomer Resolution
Welcome to the technical support center for the resolution of (2E)-5-Methylhexa-2,4-dienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomers of this compound?
A1: this compound is an unsaturated acyl-CoA. The designation "(2E)" specifies the geometry of the double bond at the second carbon position as trans. The double bond at the fourth carbon position can exist as either cis (Z) or trans (E). Therefore, the primary isomers you may encounter are (2E, 4Z)-5-Methylhexa-2,4-dienoyl-CoA and (2E, 4E)-5-Methylhexa-2,4-dienoyl-CoA.
Q2: In which metabolic pathways is this compound involved?
A2: this compound is an intermediate in pathways such as geraniol (B1671447) degradation.[1] It is also structurally related to intermediates in the beta-oxidation of polyunsaturated fatty acids.
Q3: What analytical techniques are suitable for resolving these isomers?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers of fatty acids and their CoA derivatives.[2][3] Specifically, reversed-phase HPLC (RP-HPLC) can separate compounds based on chain length and degree of unsaturation.[2] For geometrical isomers (cis/trans), silver ion chromatography or specialized columns with high molecular shape selectivity may be required for optimal resolution.[2][3]
Q4: Are there enzymatic methods to differentiate between the isomers?
A4: Yes, enzymes involved in fatty acid metabolism are often stereospecific. For instance, enoyl-CoA isomerases catalyze the conversion between cis or trans double bonds at position 3 and a trans double bond at position 2.[4][5] While a specific enzyme for this compound isomer resolution is not readily documented, enzymes from the crotonase superfamily, which act on similar substrates, could potentially be used for selective conversion of one isomer, allowing for the separation of the other.[5]
Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers by RP-HPLC
| Possible Cause | Recommended Solution |
| Inadequate Column Chemistry | Standard C18 columns may not provide sufficient selectivity for geometrical isomers due to their similar hydrophobicity.[3] Consider using a column with higher molecular shape selectivity, such as a cholesterol-based column.[3] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for resolution. Varying the solvent strength (e.g., the acetonitrile/water ratio) can alter the elution order and improve separation of isomers.[6] The use of ion-pairing agents or adjusting the pH can also enhance peak shape and resolution.[7] |
| Isomers Co-elute | If isomers have very similar retention times, consider a two-dimensional HPLC approach. First, separate by degree of unsaturation using silver ion chromatography, followed by RP-HPLC for separation based on chain length and polarity.[2][6] |
Issue 2: Low or No Signal for Acyl-CoA Analytes
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoA esters are susceptible to degradation. Ensure rapid quenching of metabolic activity, keep samples on ice during preparation, and store extracts at -80°C.[7] Reconstitute just before analysis.[7] |
| Inefficient Extraction | The extraction method can significantly impact recovery. A common method involves homogenization in an ice-cold solvent like 80% methanol (B129727), followed by protein precipitation and centrifugation.[8] For complex samples, solid-phase extraction (SPE) can improve sample cleanup and concentrate the analytes.[8][9] |
| Low Detector Sensitivity | The CoA moiety allows for UV detection around 260 nm.[9] For higher sensitivity, consider derivatization to fluorescent compounds or using mass spectrometry (LC-MS/MS) for detection.[2][9] LC-MS/MS offers high sensitivity and specificity for acyl-CoA analysis.[8] |
Issue 3: Inaccurate Quantification of Isomers
| Possible Cause | Recommended Solution |
| Lack of a Suitable Internal Standard | The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, odd-chain acyl-CoAs that are not present in the sample can be used.[7] |
| Matrix Effects in LC-MS/MS | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analytes, leading to inaccurate quantification. Improve chromatographic separation to resolve analytes from interfering species.[7] Using a matrix-matched calibration curve can also help to compensate for matrix effects.[7] |
| Non-Linear Detector Response | Ensure the concentration of your isomers falls within the linear dynamic range of the detector. Construct a calibration curve using a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[7] |
Experimental Protocols
Protocol 1: General Procedure for Acyl-CoA Extraction
This protocol is a general guideline and may require optimization for your specific sample type.
-
Sample Homogenization : Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).[8]
-
Protein Precipitation : Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.[8]
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[8]
-
Supernatant Collection : Carefully collect the supernatant containing the extracted acyl-CoAs.[8]
-
Drying and Reconstitution : Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical method.[8]
Protocol 2: RP-HPLC Method for Acyl-CoA Isomer Separation
This is a starting point for method development.
-
Column : C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[3] For enhanced isomer separation, a column with higher shape selectivity may be necessary.[3]
-
Mobile Phase A : 75 mM KH2PO4 buffer.[9]
-
Mobile Phase B : Acetonitrile.[10]
-
Gradient Elution : A typical gradient starts with a lower percentage of Mobile Phase B, ramping up to elute more hydrophobic compounds. Optimization of the gradient profile is crucial for resolving isomers.
-
Detection : UV at 260 nm.[9]
Visualizations
Caption: A generalized experimental workflow for the extraction and analysis of acyl-CoA isomers.
Caption: A troubleshooting decision tree for poor isomer resolution in HPLC.
References
- 1. ECMDB: this compound (ECMDB20008) (M2MDB000857) [ecmdb.ca]
- 2. aocs.org [aocs.org]
- 3. hplc.eu [hplc.eu]
- 4. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
preventing degradation of (2E)-5-Methylhexa-2,4-dienoyl-CoA during experiments
Welcome to the technical support center for (2E)-5-Methylhexa-2,4-dienoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathway is it involved?
This compound is a medium-chain acyl-CoA derivative. It is an intermediate in the degradation of geraniol (B1671447), a common monoterpenoid alcohol found in the essential oils of many plants.[1] The pathway involves the oxidation of geraniol and subsequent metabolism via β-oxidation-like steps.
Q2: What are the main causes of this compound degradation during experiments?
The primary causes of degradation for this compound, an unsaturated acyl-CoA, include:
-
Hydrolysis of the thioester bond: This is a common issue for all acyl-CoA molecules, leading to the formation of the free fatty acid and Coenzyme A. The thioester bond is a high-energy bond, making it susceptible to hydrolysis, especially under non-optimal pH conditions.
-
Oxidation: The conjugated diene system in the acyl chain is susceptible to oxidation, which can be initiated by exposure to air (oxygen), contaminating metal ions, or other oxidizing agents.
-
Photodegradation: Conjugated diene systems can absorb UV light, which can lead to photochemical reactions and degradation of the molecule.
Q3: How should I store my this compound to ensure its stability?
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term storage. For short-term use, it is advisable to prepare fresh solutions and keep them on ice.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
Q4: What are the ideal buffer conditions for experiments involving this compound?
It is recommended to use a buffer with a pH between 6.0 and 7.5. Alkaline conditions (pH > 8.0) should be avoided as they can accelerate the hydrolysis of the thioester bond. The buffer should be prepared with high-purity water and deoxygenated before use to minimize oxidative damage.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of the compound | Hydrolysis of the thioester bond | - Prepare fresh solutions of this compound for each experiment. - Maintain the pH of your experimental buffer between 6.0 and 7.5. - Keep the compound and your reaction mixtures on ice whenever possible. |
| Oxidation of the dienoyl chain | - Use deoxygenated buffers and solutions. - Consider adding a chelating agent like EDTA to your buffer to sequester metal ions that can catalyze oxidation. - Avoid sources of free radicals in your experimental setup. | |
| Inconsistent results between experiments | Photodegradation | - Protect your samples and reaction mixtures from light at all stages of the experiment. - Use amber-colored microplates or tubes, or work under low-light conditions. |
| Improper storage | - Aliquot your stock solution upon receipt to avoid multiple freeze-thaw cycles. - Store aliquots at -80°C under an inert atmosphere. | |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS) | Degradation products | - Analyze a fresh sample of this compound as a standard to identify its retention time. - Compare the chromatograms of fresh and older samples to identify potential degradation products. - The free fatty acid (5-methylhexa-2,4-dienoic acid) and Coenzyme A are expected hydrolysis products. |
Stability of Acyl-CoA Compounds: A General Overview
| Condition | Effect on Stability | Recommendation |
| High pH (>8.0) | Increased rate of thioester bond hydrolysis. | Maintain pH between 6.0 and 7.5. |
| Low pH (<6.0) | Generally more stable than at high pH, but extreme acidity should be avoided. | Maintain pH between 6.0 and 7.5. |
| Elevated Temperature | Increased rate of hydrolysis and oxidation. | Keep samples on ice and store at -80°C. |
| Exposure to Light | Can lead to photodegradation of unsaturated acyl chains, especially conjugated systems. | Protect from light at all times. |
| Presence of Oxygen | Promotes oxidation of unsaturated acyl chains. | Use deoxygenated solutions and consider an inert atmosphere. |
| Presence of Metal Ions | Can catalyze oxidation. | Use high-purity reagents and consider adding a chelating agent like EDTA. |
| Freeze-Thaw Cycles | Can lead to degradation. | Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols & Visualizations
Geraniol Degradation Pathway
This compound is a key intermediate in the metabolic breakdown of geraniol. The following diagram illustrates the initial steps of this pathway.
Caption: Initial steps of the Geraniol Degradation Pathway.
Experimental Workflow: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase
This protocol is adapted from a general method for assaying 2,4-dienoyl-CoA reductase activity, an enzyme that would act on substrates like this compound. The assay monitors the decrease in absorbance due to the oxidation of NADPH.
Materials:
-
This compound solution (substrate)
-
NADPH solution
-
Enzyme preparation (e.g., cell lysate or purified 2,4-dienoyl-CoA reductase)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., assay buffer). Keep on ice and protect from light.
-
Prepare a stock solution of NADPH in the assay buffer. Keep on ice.
-
Dilute the enzyme preparation in cold assay buffer to a suitable concentration.
-
-
Set up the Assay:
-
In a cuvette or microplate well, add the assay buffer.
-
Add the NADPH solution to a final concentration of ~0.1-0.2 mM.
-
Add the enzyme preparation.
-
Incubate for a few minutes at the desired assay temperature to allow the temperature to equilibrate and to record any background NADPH oxidation.
-
-
Initiate the Reaction:
-
Start the reaction by adding the this compound solution to a final concentration in the low micromolar range (e.g., 10-50 µM).
-
Mix quickly and gently.
-
-
Monitor the Reaction:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the enzyme activity.
-
-
Calculate Activity:
-
Determine the initial linear rate of the reaction (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Caption: Workflow for a spectrophotometric 2,4-dienoyl-CoA reductase assay.
Logical Relationship: Factors Leading to Degradation
The following diagram illustrates the logical relationships between various experimental factors and the potential degradation of this compound.
Caption: Key factors leading to the degradation of the compound.
References
Technical Support Center: Quantitative Analysis of (2E)-5-Methylhexa-2,4-dienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of (2E)-5-Methylhexa-2,4-dienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the quantitative analysis of this compound?
A1: The most robust and widely accepted method for the quantitative analysis of this compound and other short-chain acyl-CoAs is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low-abundance analytes in complex biological matrices.[3][4]
Q2: How should I prepare my samples for this compound analysis?
A2: Proper sample preparation is critical for accurate quantification. A common procedure involves rapid quenching of metabolic activity, followed by protein precipitation and extraction of the analyte. A recommended approach is to use an ice-cold acidic solution, such as 5-sulfosalicylic acid (SSA), to simultaneously quench metabolism and precipitate proteins.[1] This method has been shown to have good recovery for short-chain acyl-CoAs.[1][5]
Q3: What are the key challenges in quantifying this compound?
A3: The primary challenges include the inherent instability of the thioester bond in acyl-CoAs, their low cellular concentrations, and potential matrix effects during LC-MS/MS analysis.[6][7] Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH.[8] Therefore, it is essential to maintain acidic conditions and low temperatures throughout sample preparation and analysis.
Q4: Which type of internal standard should I use for the quantification?
A4: An ideal internal standard is a stable isotope-labeled version of the analyte, in this case, ¹³C- or ¹⁵N-labeled this compound. If a labeled version is not available, a structurally similar acyl-CoA with an odd-chain length that is not naturally present in the sample, such as heptadecanoyl-CoA, can be used.[3] The internal standard should be added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | Sample degradation | Ensure samples are kept on ice or at 4°C during preparation. Use an acidic extraction buffer (e.g., containing 5-sulfosalicylic acid) to improve stability.[1] Store extracted samples at -80°C until analysis. |
| Poor extraction efficiency | Optimize the extraction solvent. A mixture of organic and aqueous solvents is often used.[3] Ensure thorough homogenization of the sample. | |
| Insufficient sensitivity of the instrument | Optimize MS parameters, including precursor and product ion selection, collision energy, and source parameters.[1] | |
| High variability between replicate injections | Sample instability in the autosampler | Keep the autosampler temperature low (e.g., 4°C).[8] Use glass vials instead of plastic to minimize analyte adsorption.[8] |
| Inconsistent sample preparation | Ensure precise and consistent handling of all samples. Use a reliable internal standard to normalize for variations.[3] | |
| Poor chromatographic peak shape (e.g., tailing, broad peaks) | Suboptimal mobile phase composition or pH | Adjust the mobile phase pH. For acyl-CoAs, slightly acidic conditions (pH 4-6) are often preferred.[9] Consider the use of an ion-pairing agent, although this can sometimes lead to ion suppression.[9] |
| Column degradation | Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing or replacing the column. | |
| Matrix effects (ion suppression or enhancement) | Co-eluting compounds from the sample matrix | Improve chromatographic separation to resolve this compound from interfering compounds.[10] Dilute the sample if the concentration of the analyte is high enough. |
| Consider using a more rigorous sample cleanup method, such as solid-phase extraction (SPE), but be mindful of potential losses of the analyte.[10] |
Experimental Protocols
Detailed Method for Quantitative Analysis of this compound by LC-MS/MS
This protocol is a generalized procedure based on established methods for short-chain acyl-CoA analysis and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation
-
Cell Culture:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 500 µL of ice-cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid in water with the internal standard) to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Tissue Samples:
-
Flash-freeze the tissue in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in an ice-cold extraction solution containing the internal standard.
-
Proceed with the centrifugation step as described for cell cultures.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic compounds. The gradient should be optimized to achieve good separation of this compound from other isomers and matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
Column Temperature: Maintained at a controlled temperature, for example, 40°C.[11]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs as it provides better sensitivity.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
MRM Transitions: The precursor ion will be the [M+H]⁺ adduct of this compound. Common fragment ions for acyl-CoAs result from the neutral loss of the 3'-phospho-ADP moiety (-507 m/z) or cleavage at the pyrophosphate bond.[5][9] The specific transitions for this compound will need to be determined by direct infusion of a standard.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of a this compound standard and the internal standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve. A weighted linear regression (e.g., 1/x) is often recommended for calibration curves to improve accuracy at lower concentrations.[5]
Data Presentation
Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[3] | High sensitivity and specificity, allows for multiplexed analysis of multiple acyl-CoAs.[2][3] | Requires expensive instrumentation, potential for matrix effects.[6] | fmol to pmol range.[12] |
| HPLC-UV | Chromatographic separation with UV detection at ~260 nm (adenine moiety).[12] | Relatively simple and widely available instrumentation.[13] | Lower sensitivity and specificity compared to LC-MS/MS, co-elution can be a problem.[3] | pmol range.[11][13] |
| HPLC-Fluorescence | Derivatization of the CoA thiol group with a fluorescent tag, followed by HPLC separation and fluorescence detection.[12] | High sensitivity.[12] | Requires a derivatization step which can introduce variability. | fmol to pmol range.[12] |
| Enzymatic/Spectrophotometric Assays | Coupled enzyme reactions that lead to a change in absorbance or fluorescence.[14] | Simple, rapid, and does not require sophisticated instrumentation. | Generally not specific for individual acyl-CoA species, measures total acyl-CoAs or a specific class.[14] | nmol range. |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting flowchart for low or no signal of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. omni.laurentian.ca [omni.laurentian.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Metabolic Fate of (2E)-5-Methylhexa-2,4-dienoyl-CoA: A Comparative Guide to Pathway Validation
For researchers, scientists, and drug development professionals, understanding the precise roles of metabolic intermediates is paramount for elucidating biochemical pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of the validated and proposed roles of (2E)-5-Methylhexa-2,4-dienoyl-CoA in specific metabolic pathways, offering supporting experimental data and detailed protocols for its analysis.
This compound is a medium-chain acyl-CoA thioester that has been identified as a putative intermediate in the degradation of geraniol (B1671447), a common monoterpene alcohol. Its validation within this pathway, however, remains an area of active investigation. This guide will delve into the established geraniol degradation pathway, explore potential alternative metabolic routes, and provide the technical framework for researchers to independently validate the role of this and other acyl-CoA intermediates.
The Established Geraniol Degradation Pathway: A Stepwise Breakdown
The primary characterized pathway for geraniol degradation, predominantly in bacteria such as Pseudomonas species, involves a series of oxidative and CoA-dependent reactions. The initial steps are well-documented and serve as a crucial framework for understanding where this compound may fit in.
The pathway commences with the oxidation of geraniol to its corresponding aldehyde, geranial, and subsequently to geranic acid. This is followed by the activation of geranic acid to geranyl-CoA, a critical branch point that also connects with the metabolism of citronellol. The subsequent steps involve a beta-oxidation-like cascade.
A key enzyme in this pathway is geranyl-CoA carboxylase , which catalyzes the carboxylation of geranyl-CoA. This step is essential for overcoming the methyl branch that would otherwise hinder standard beta-oxidation. Following carboxylation, the pathway is thought to proceed through a series of hydration, dehydrogenation, and thiolytic cleavage steps to ultimately yield smaller, metabolically tractable molecules.
The Putative Role of this compound
Based on the structural similarities to intermediates in fatty acid beta-oxidation, it is hypothesized that this compound is an intermediate in the later stages of the geraniol degradation pathway. One plausible point of its formation is after the initial carboxylation and several rounds of beta-oxidation of geranyl-CoA.
Furthermore, the enzyme 2,4-dienoyl-CoA reductase is known to act on substrates with a similar conjugated diene structure, such as 5-methyl-2,4-hexadienoyl-CoA. This suggests that a reductase may be responsible for the further metabolism of this compound, converting it to a mono-unsaturated or saturated acyl-CoA for subsequent entry into mainstream metabolic pathways.
Alternative Metabolic Fates of Geraniol
It is crucial to consider that metabolic pathways are often not linear and can have several branching points and alternative routes depending on the organism and environmental conditions. For geraniol, several alternative metabolic fates have been identified, which represent competing pathways to the one potentially involving this compound.
-
Reduction to Citronellol: In some yeasts, geraniol can be reduced to citronellol.
-
Acetylation to Geranyl Acetate (B1210297): Yeast can also acetylate geraniol to form geranyl acetate.
-
Fungal Biotransformation to Methylheptenone: Certain fungi, like Penicillium digitatum, can convert geraniol into 6-methyl-5-hepten-2-one (B42903) (methylheptenone) through the action of a citral (B94496) lyase.[1]
These alternative pathways highlight the metabolic plasticity of organisms in handling monoterpenes and provide a basis for comparative studies to understand the flux through each route under different conditions.
Experimental Validation: Protocols and Methodologies
Validating the presence and flux of this compound and other acyl-CoA intermediates requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs.
Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High sensitivity and specificity; allows for quantification of multiple analytes simultaneously. | Requires specialized equipment and expertise; potential for matrix effects. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation by HPLC and detection based on UV absorbance. | Widely available; relatively inexpensive. | Lower sensitivity and specificity compared to MS; co-elution can be an issue. |
| Enzymatic Assays | Use of specific enzymes to measure the concentration of a particular acyl-CoA. | High specificity. | Can be laborious; may not be available for all acyl-CoAs. |
Experimental Protocol: LC-MS/MS Analysis of this compound and other Acyl-CoAs from Bacterial Cultures
This protocol provides a general framework for the extraction and quantification of acyl-CoAs from bacterial cells grown on geraniol as a carbon source.
1. Sample Preparation and Quenching:
-
Grow bacterial cultures in a minimal medium supplemented with geraniol.
-
Rapidly quench metabolic activity by mixing the cell suspension with an ice-cold solution (e.g., 60% methanol (B129727) at -20°C).
-
Centrifuge the quenched cells at low temperature to pellet them.
2. Extraction of Acyl-CoAs:
-
Resuspend the cell pellet in an ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water).
-
Lyse the cells using sonication or bead beating on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the extracted acyl-CoAs.
3. Sample Clean-up (Optional but Recommended):
-
Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the acyl-CoAs.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer with a weak acid (e.g., 10 mM ammonium (B1175870) acetate with 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.
-
Gradient: A suitable gradient from low to high organic phase to elute acyl-CoAs of varying chain lengths.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ions: Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion.
-
-
5. Data Analysis:
-
Quantify the concentration of this compound and other targeted acyl-CoAs by comparing the peak areas to a standard curve generated with authentic standards.
Visualizing the Pathways
To better understand the metabolic context of this compound, the following diagrams illustrate the key pathways.
Caption: Proposed Geraniol Degradation Pathway.
Caption: Alternative Metabolic Fates of Geraniol.
Caption: Experimental Workflow for Acyl-CoA Analysis.
Conclusion
While the complete picture of this compound's metabolic role is still emerging, the existing evidence strongly suggests its involvement as an intermediate in the degradation of geraniol. By employing robust analytical methods such as LC-MS/MS, researchers can definitively validate its presence and quantify its flux within this pathway. Furthermore, comparative studies with alternative metabolic routes will provide a more holistic understanding of geraniol metabolism in various organisms. The protocols and information provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to explore the intricacies of acyl-CoA metabolism and its potential for therapeutic intervention.
References
A Comparative Guide to the Kinetics of 2,4-Dienoyl-CoA Reductase with Different Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic properties of 2,4-dienoyl-CoA reductase (DECR) with various substrates. The information presented herein is intended to assist researchers in understanding the enzyme's function, substrate specificity, and in the development of potential therapeutic agents targeting fatty acid metabolism.
Introduction to 2,4-Dienoyl-CoA Reductase
2,4-Dienoyl-CoA reductase is a crucial enzyme in the β-oxidation of polyunsaturated fatty acids, specifically those with double bonds at even-numbered carbon positions.[1] It catalyzes the NADPH-dependent reduction of a 2,4-dienoyl-CoA thioester to a trans-3-enoyl-CoA.[2] This reaction is a rate-limiting step in the breakdown of these fatty acids.[3] Notably, there are significant structural and mechanistic differences between the enzymes found in prokaryotes (like Escherichia coli) and eukaryotes (such as in mammalian mitochondria and peroxisomes).[1][4]
Comparative Kinetic Data
The efficiency of 2,4-dienoyl-CoA reductase varies with the structure of its substrate. The following tables summarize the key kinetic parameters for DECR from different sources with several substrates.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) |
| Escherichia coli | 2-trans,4-trans-decadienoyl-CoA | 2.3 | - | 16 |
| Escherichia coli | NADPH | 50 | - | - |
Table 1: Kinetic Parameters of Prokaryotic 2,4-Dienoyl-CoA Reductase. Data from a study on the cloned and expressed fadH gene product from E. coli.[3] A '-' indicates the value was not provided in the cited source.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) |
| Rat Liver Mitochondria | trans-2,trans-4-hexadienoyl-CoA | Value not available in abstract | Value not available in abstract | Value not available in abstract |
| Rat Liver Mitochondria | 5-phenyl-trans-2,trans-4-pentadienoyl-CoA | Value not available in abstract | Value not available in abstract | Value not available in abstract |
| Human Peroxisomal | Short-chain acyl-CoAs | Higher than for long-chain | - | - |
| Human Peroxisomal | Long-chain acyl-CoAs (≥ C10) | Lower than for short-chain | - | - |
Table 2: Kinetic Parameters of Eukaryotic 2,4-Dienoyl-CoA Reductase. While a study on rat liver mitochondria determined steady-state kinetic parameters for the listed substrates, the specific values were not available in the searched abstracts.[2] For the human peroxisomal enzyme, it has been noted that the affinity for short-chain acyl-CoAs is lower (higher Km) compared to longer-chain substrates.[5] A '-' indicates the value was not provided in the cited source.
Reaction Mechanisms: Eukaryotic vs. Prokaryotic
The catalytic mechanisms of eukaryotic and prokaryotic 2,4-dienoyl-CoA reductases differ significantly. The eukaryotic enzyme directly utilizes NADPH for the reduction, while the prokaryotic enzyme employs a more complex electron transport chain involving FAD, FMN, and an iron-sulfur cluster.[1][4][6]
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Cloning and expression of the fadH gene and characterization of the gene product 2,4-dienoyl coenzyme A reductase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 5. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egyankosh.ac.in [egyankosh.ac.in]
structural comparison of prokaryotic and eukaryotic 2,4-dienoyl-CoA reductases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional characteristics of prokaryotic and eukaryotic 2,4-dienoyl-CoA reductases (DCRs), essential enzymes in the β-oxidation of polyunsaturated fatty acids. The distinct structural features and mechanisms of these enzyme families present different considerations for metabolic research and therapeutic development.
Structural and Mechanistic Overview
2,4-dienoyl-CoA reductases are critical for metabolizing unsaturated fatty acids that contain double bonds at even-numbered carbon positions.[1][2] While both prokaryotic and eukaryotic organisms utilize this enzymatic activity, the proteins responsible belong to two distinct families with significant structural and mechanistic differences.[1]
Prokaryotic Reductases: The archetypal prokaryotic DCR, FadH from Escherichia coli, is a complex, monomeric iron-sulfur flavoenzyme.[1][3][4][5] Its structure incorporates multiple cofactors, including Flavin Adenine Dinucleotide (FAD), Flavin Mononucleotide (FMN), and a [4Fe-4S] iron-sulfur cluster, to facilitate electron transfer from the NADPH donor to the substrate.[1][3]
Eukaryotic Reductases: Eukaryotic DCRs, found in both mitochondria (mDCR) and peroxisomes (pDCR), are members of the short-chain dehydrogenase/reductase (SDR) superfamily.[6][7] These enzymes are typically homotetramers and have a much simpler cofactor requirement, relying solely on NADPH for the reduction reaction.[4][5][7] They lack the FMN and iron-sulfur cluster characteristic of their prokaryotic counterparts.[1][4]
The diagram below illustrates the fundamental structural and cofactor differences between the two enzyme types.
Comparative Performance and Kinetics
The structural divergence between prokaryotic and eukaryotic DCRs directly impacts their catalytic mechanism and reaction products. The E. coli enzyme catalyzes the reduction of a 2,4-dienoyl-CoA to a trans-2-enoyl-CoA, which can directly re-enter the main β-oxidation cycle.[1][5] In contrast, the mammalian enzyme produces a trans-3-enoyl-CoA, which requires the action of an additional isomerase to be converted to the trans-2-enoyl-CoA intermediate for subsequent β-oxidation steps.[5][7] This difference represents a key functional distinction in the metabolic pathway, as illustrated below.
The following tables summarize key quantitative data for representative prokaryotic and eukaryotic reductases.
Table 1: Molecular and Structural Properties
| Property | Prokaryotic (E. coli) | Eukaryotic (Bovine Liver) | Eukaryotic (Human Peroxisomal) |
| Native Structure | Monomer[4][5] | Homotetramer[4][5] | Monomers, dimers, tetramers in solution[6] |
| Subunit Mol. Weight | ~73 kDa[5] | ~32 kDa[5] | ~36 kDa (calculated) |
| Native Mol. Weight | ~70 kDa[5] | ~124 kDa[5] | Heterogeneous[6] |
| Key Cofactors | FAD, FMN, [4Fe-4S][3][4] | None (beyond NADPH)[5] | None (beyond NADPH)[6][7] |
| Superfamily | Iron-Sulfur Flavoprotein[3] | Short-Chain Dehydrogenase/Reductase (SDR)[6][7] | Short-Chain Dehydrogenase/Reductase (SDR)[6][7] |
Table 2: Comparative Kinetic Parameters
| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) |
| E. coli FadH | (2E,4E)-decadienoyl-CoA | 2.3[8] | Not Reported |
| Human pDCR | 2,4-Hexadienoyl-CoA | 71.6 ± 0.27[6] | 1.75 ± 0.34[6] |
| Human pDCR | 2,4-Decadienoyl-CoA | 12.7[6] | Not Reported |
Note: Direct comparison of Vmax is challenging due to variations in experimental conditions across different studies.
Experimental Protocols
This section outlines common methodologies for the characterization of 2,4-dienoyl-CoA reductases.
This protocol measures DCR activity by monitoring the substrate-dependent oxidation of NADPH, which corresponds to a decrease in absorbance at 340 nm.[6]
-
Reagent Preparation :
-
Assay Buffer: 50 mM PBS (pH 7.4), 100 μM EDTA.
-
Cofactor Stock: 10 mM NADPH in assay buffer.
-
Substrate Stock: 10 mM trans-2,trans-4-decadienoyl-CoA (or other dienoyl-CoA substrate) in assay buffer.
-
Enzyme: Purified DCR diluted to a suitable concentration (e.g., 0.1-1.0 mg/mL).
-
-
Assay Procedure :
-
In a 1 mL quartz cuvette, combine 950 μL of assay buffer, 12.5 μL of NADPH stock (final concentration: 125 μM), and 10 μL of enzyme solution (final amount: 1-10 μg).
-
Pre-incubate the mixture for 5-20 minutes at room temperature to stabilize.
-
Initiate the reaction by adding 4 μL of the substrate stock (final concentration: 40 μM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 90-120 seconds using a spectrophotometer.
-
The rate of reaction is calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6,220 M-1cm-1.
-
This protocol is a generalized approach based on methods used for purifying mitochondrial reductases.[9]
-
Cell Lysis : Homogenize tissue (e.g., bovine liver) or cell pellets (from expression systems) in a buffered solution containing protease inhibitors.
-
Clarification : Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris. Collect the supernatant.
-
Ion-Exchange Chromatography :
-
Load the supernatant onto an anion-exchange column (e.g., DEAE-Sepharose).
-
Wash the column with a low-salt buffer to remove unbound proteins.
-
Elute bound proteins using a linear salt gradient (e.g., 0-500 mM NaCl). Collect fractions and assay for DCR activity.
-
-
Affinity Chromatography (Blue Sepharose) :
-
Pool the active fractions and apply them to a Blue Sepharose column, which binds NAD(P)H-dependent enzymes.
-
Wash the column extensively.
-
Elute the DCR using a high concentration of salt or a low concentration of NADP+.
-
-
Affinity Chromatography (Adenosine 2',5'-bisphosphate-Sepharose) :
-
For higher purity, apply the sample to an ADP-Sepharose column, which has high specificity for NADP+-binding enzymes.
-
Elute as described in the previous step.
-
-
Purity Analysis : Assess the purity of the final sample using SDS-PAGE.
The general workflow for characterizing these enzymes is depicted below.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The crystal structure and reaction mechanism of Escherichia coli 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. 2,4-Dienoyl coenzyme A reductases from bovine liver and Escherichia coli. Comparison of properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. Purification and characterization of 2-enoyl-CoA reductase from bovine liver - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity for Enzymes Metabolizing (2E)-5-Methylhexa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available antibodies targeting key enzymes involved in the metabolism of (2E)-5-Methylhexa-2,4-dienoyl-CoA, a critical intermediate in the β-oxidation of unsaturated fatty acids. Understanding the specificity and potential cross-reactivity of these antibodies is paramount for accurate experimental results in metabolic research and drug development.
Introduction to the Metabolic Pathway
This compound is processed through the mitochondrial fatty acid β-oxidation pathway. Several key enzymes are responsible for its metabolism, primarily belonging to the acyl-CoA dehydrogenase (ACAD) family, along with reductases and isomerases. The ACADs, including Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), and Long-Chain Acyl-CoA Dehydrogenase (LCAD), exhibit substrate specificity based on the chain length of the acyl-CoA molecule. Additionally, 2,4-dienoyl-CoA reductase plays a crucial role in processing dienoyl-CoA intermediates. Due to the structural similarities among these enzymes, antibodies raised against one may exhibit cross-reactivity with others, leading to potential misinterpretation of experimental data.
Commercially Available Antibodies
A variety of polyclonal and monoclonal antibodies targeting enzymes involved in dienoyl-CoA metabolism are commercially available. The following table summarizes a selection of these antibodies. Note: Specific cross-reactivity data is often limited in product datasheets and requires experimental validation.
| Target Enzyme | Antibody Type | Supplier (Example) | Host | Validated Applications |
| MCAD | Polyclonal | Abcam, Novus Biologicals | Rabbit | WB, IHC, IF, ELISA |
| Monoclonal | Santa Cruz Biotechnology | Mouse | WB, ELISA, IF | |
| SCAD | Polyclonal | Proteintech, Boster Bio | Rabbit | WB, IHC, ELISA |
| Monoclonal | Santa Cruz Biotechnology | Mouse | WB, ELISA | |
| LCAD | Polyclonal | Abcam, Thermo Fisher | Rabbit | WB, IHC |
| Monoclonal | Santa Cruz Biotechnology | Mouse | WB, ELISA | |
| 2,4-dienoyl-CoA reductase | Polyclonal | MyBioSource, LSBio | Rabbit | WB, ELISA |
Quantitative Comparison of Antibody Cross-Reactivity
Direct quantitative data on the cross-reactivity of the listed antibodies is not consistently available from manufacturers. Therefore, it is essential for researchers to perform in-house validation. The following table is a template that can be used to summarize experimental findings from Western Blotting or ELISA analysis. The values should represent the percentage of signal detected for the non-target enzyme relative to the signal for the primary target enzyme at a given antibody concentration.
| Antibody | Primary Target | Cross-Reactivity with SCAD (%) | Cross-Reactivity with MCAD (%) | Cross-Reactivity with LCAD (%) | Cross-Reactivity with 2,4-dienoyl-CoA reductase (%) |
| Anti-MCAD (Polyclonal) | MCAD | User-defined data | 100 | User-defined data | User-defined data |
| Anti-MCAD (Monoclonal) | MCAD | User-defined data | 100 | User-defined data | User-defined data |
| Anti-SCAD (Polyclonal) | SCAD | 100 | User-defined data | User-defined data | User-defined data |
| Anti-LCAD (Polyclonal) | LCAD | User-defined data | User-defined data | 100 | User-defined data |
Experimental Protocols for Determining Cross-Reactivity
To ensure the specificity of an antibody and to quantify its cross-reactivity, the following experimental protocols are recommended.
Western Blotting Protocol
Western blotting is a widely used technique to separate and identify proteins. By loading purified recombinant enzymes or lysates from cells overexpressing a single target enzyme, the specificity of an antibody can be assessed.
Materials:
-
Polyacrylamide gels (appropriate percentage for target protein sizes)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (at a range of dilutions)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Purified recombinant SCAD, MCAD, LCAD, and 2,4-dienoyl-CoA reductase proteins
Procedure:
-
Protein Separation: Load equal amounts (e.g., 50-100 ng) of purified recombinant SCAD, MCAD, LCAD, and 2,4-dienoyl-CoA reductase onto separate lanes of a polyacrylamide gel. Run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MCAD) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for each lane. Cross-reactivity can be calculated as: (Intensity of non-target band / Intensity of target band) * 100%.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA provides a quantitative method to assess antibody-antigen interactions and is well-suited for determining cross-reactivity. A direct or competitive ELISA format can be used.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Purified recombinant enzymes (SCAD, MCAD, LCAD, 2,4-dienoyl-CoA reductase)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure (Direct ELISA):
-
Coating: Coat the wells of a 96-well plate with equal concentrations (e.g., 1 µg/mL) of the different purified enzymes in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the primary antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate until a color develops. Stop the reaction with the stop solution.
-
Analysis: Read the absorbance at 450 nm. Compare the signal generated from the non-target enzymes to the primary target enzyme to determine the degree of cross-reactivity.
Visualizations
Metabolic Pathway of Dienoyl-CoA
Caption: Metabolic pathway of this compound.
Experimental Workflow for Antibody Cross-Reactivity Testing
Caption: Workflow for determining antibody cross-reactivity.
A Researcher's Guide to Quantifying (2E)-5-Methylhexa-2,4-dienoyl-CoA: A Comparative Analysis of Analytical Techniques
For researchers and drug development professionals investigating metabolic pathways involving isoprenoid and fatty acid metabolism, accurate quantification of key intermediates like (2E)-5-Methylhexa-2,4-dienoyl-CoA is paramount. This guide provides a comprehensive comparison of the primary analytical techniques available for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. We present a synthesis of experimental data to facilitate the selection of the most appropriate method for your research needs.
At a Glance: Performance Comparison
The choice of analytical technique is often a trade-off between sensitivity, specificity, and accessibility. The following table summarizes the key performance characteristics of each method for the quantification of this compound.
| Feature | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Principle | UV absorbance of the dienoyl-CoA chromophore | Mass-to-charge ratio and fragmentation pattern | Enzyme-catalyzed reaction producing a detectable signal |
| Specificity | Moderate | High | Low to Moderate |
| Sensitivity (LOD) | ~1-10 pmol | ~1-5 fmol[1] | ~0.3 µM[1][2] |
| Linearity (Typical Range) | ~0.1 - 100 µM | ~3 orders of magnitude[3] | ~0.3 - 100 µM[1][2] |
| Quantitative Accuracy | Good | Excellent | Good |
| Throughput | Moderate | High | High |
| Instrumentation Cost | Low to Moderate | High | Low |
| Expertise Required | Moderate | High | Low to Moderate |
In-Depth Analysis of Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV offers a robust and cost-effective method for the quantification of this compound. The presence of the conjugated diene system in the molecule results in strong ultraviolet absorbance, making it amenable to direct detection.
Strengths:
-
Accessibility: HPLC-UV systems are widely available in most research laboratories.
-
Cost-Effective: The operational costs are generally lower compared to mass spectrometry-based methods.
-
Robustness: Well-established protocols offer reliable and reproducible results.
Limitations:
-
Moderate Specificity: Co-eluting compounds with similar UV absorbance profiles can interfere with quantification, potentially requiring extensive method development for complex matrices.
-
Lower Sensitivity: Compared to LC-MS/MS, the limit of detection is significantly higher, which may be a constraint when analyzing samples with low analyte concentrations.
A critical parameter for accurate quantification by HPLC-UV is the molar extinction coefficient of the analyte. For dienoyl-CoAs, the absorbance maximum is typically around 260 nm due to the adenine (B156593) moiety of CoA, but the conjugated diene system provides a distinct absorbance at higher wavelengths. For a structurally related compound, 5-phenyl-2,4-pentadienoyl-CoA, a molar extinction coefficient of 44,300 M⁻¹cm⁻¹ at 340 nm has been reported, suggesting that detection at this wavelength can enhance specificity and sensitivity.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the quantification of this compound, offering unparalleled sensitivity and specificity. This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Strengths:
-
Exceptional Specificity: By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can distinguish the analyte from a complex biological matrix with high confidence.
-
Superior Sensitivity: The limits of detection are in the femtomole range, making it ideal for trace-level analysis.[1]
-
High Throughput: Modern LC-MS/MS systems can analyze samples rapidly, enabling high-throughput screening.
Limitations:
-
High Initial Investment: The cost of purchasing and maintaining an LC-MS/MS system is substantial.
-
Expertise Required: Method development and data analysis require a skilled operator.
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds can affect quantification, necessitating the use of internal standards.
For this compound, the common fragmentation pattern for acyl-CoAs can be leveraged. This involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) from the protonated molecule [M+H]⁺.[5]
Enzymatic Assays
Enzymatic assays provide a functional approach to quantification and can be a cost-effective and high-throughput alternative, particularly for screening purposes. These assays typically involve a coupled enzyme system where the reaction of the target analyte produces a readily detectable signal, such as a change in fluorescence or absorbance.
Strengths:
-
High Throughput: Enzymatic assays are well-suited for microplate formats, allowing for the simultaneous analysis of numerous samples.
-
Low Cost: The reagents and instrumentation are generally inexpensive.
-
Ease of Use: Protocols are often straightforward and do not require extensive technical expertise.
Limitations:
-
Lower Specificity: Commercially available kits often measure total fatty acyl-CoAs and may not be specific for this compound.[2] Cross-reactivity with other structurally similar acyl-CoAs is a significant consideration.
-
Indirect Measurement: The assay measures the result of an enzymatic reaction, which can be influenced by factors such as enzyme inhibitors present in the sample matrix.
One potential enzymatic approach involves the use of 2,4-dienoyl-CoA reductase. The activity of this enzyme can be monitored by the decrease in NADPH absorbance at 340 nm as it is consumed in the reduction of the dienoyl-CoA.[6] While this is primarily an enzyme activity assay, it could be adapted to quantify the substrate if the enzyme is in excess and the reaction is driven to completion.
Experimental Protocols
Sample Preparation for Acyl-CoA Analysis
A generic sample preparation protocol suitable for both HPLC-UV and LC-MS/MS analysis from cell or tissue samples is outlined below.
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 2:1:1 methanol:chloroform:water or a buffered solution containing an acid like perchloric acid or sulfosalicylic acid to precipitate proteins).
-
Phase Separation: Centrifuge the homogenate to separate the polar (containing acyl-CoAs), non-polar, and protein phases.
-
Extraction: Collect the polar phase and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the intended analysis (e.g., the initial mobile phase for HPLC).
Visualizing the Workflow
LC-MS/MS Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Signaling Pathway Context: Fatty Acid Beta-Oxidation
The quantification of this compound is often relevant in the context of the beta-oxidation of polyunsaturated fatty acids. The following diagram illustrates its position in this metabolic pathway.
Caption: Role of this compound in polyunsaturated fatty acid beta-oxidation.
Conclusion
The selection of an analytical technique for the quantification of this compound should be guided by the specific requirements of the research question. For studies demanding the highest sensitivity and specificity, particularly with complex biological samples, LC-MS/MS is the unequivocal choice. When cost and accessibility are major considerations and sample concentrations are sufficient, HPLC-UV provides a reliable and robust alternative. Enzymatic assays, while less specific, offer a high-throughput and cost-effective solution for screening large numbers of samples. By understanding the relative strengths and limitations of each method, researchers can make an informed decision to generate high-quality, reproducible data in their metabolic investigations.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Essentiality of 2,4-Dienoyl-CoA Reductase in Unsaturated Fatty Acid Breakdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The catabolism of unsaturated fatty acids, particularly those with double bonds at even-numbered carbon positions, presents a unique challenge to the standard β-oxidation pathway. The emergence of a 2,4-dienoyl-CoA intermediate creates a metabolic roadblock that, if unresolved, can halt fatty acid degradation. This guide provides a comparative analysis of the key enzyme responsible for overcoming this hurdle, 2,4-dienoyl-CoA reductase (DECR), and evaluates its essentiality through supporting experimental data. We will delve into the validation of its function, compare it with alternative metabolic routes, and provide detailed experimental protocols for the key assays used in its study.
The Critical Role of 2,4-Dienoyl-CoA Reductase in β-Oxidation
During the β-oxidation of polyunsaturated fatty acids like linoleic acid, the degradation process eventually yields a 2-trans, 4-cis-dienoyl-CoA intermediate. This molecule cannot be processed by the core enzymes of the β-oxidation spiral.[1] 2,4-dienoyl-CoA reductase (DECR in eukaryotes, FadH in prokaryotes) is an auxiliary enzyme that catalyzes the NADPH-dependent reduction of this intermediate to trans-3-enoyl-CoA.[2][3] This product is then isomerized to trans-2-enoyl-CoA, allowing it to re-enter and complete the β-oxidation pathway.[4] This reductase-catalyzed step is considered rate-limiting in the breakdown of polyunsaturated fatty acids.[2][5][6]
Unraveling the Pathway: The Reductase-Isomerase Route
The breakdown of fatty acids with double bonds at even-numbered positions relies on a specialized auxiliary pathway. The process, starting from the problematic intermediate, is illustrated below.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. What role does 2,4-dienoyl-CoA reductase play in lipid metabolism? Questi.. [askfilo.com]
- 4. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis | PLOS Genetics [journals.plos.org]
- 5. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of (2E)-5-Methylhexa-2,4-dienoyl-CoA and Other Dienoyl-CoA Intermediates in Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (2E)-5-Methylhexa-2,4-dienoyl-CoA, a branched-chain dienoyl-CoA intermediate, with other common dienoyl-CoA molecules encountered in fatty acid metabolism. This comparison is based on available experimental data and established metabolic pathways, offering insights into the unique processing of branched-chain unsaturated fatty acids.
Introduction
Dienoyl-CoA intermediates are crucial molecules in the β-oxidation of unsaturated fatty acids. The presence of double bonds in the fatty acyl chain necessitates the action of auxiliary enzymes to reconfigure the molecule for processing by the core β-oxidation machinery. While the metabolism of straight-chain dienoyl-CoAs is well-characterized, the introduction of methyl branches, as seen in this compound, presents unique metabolic challenges and requires alternative enzymatic pathways. Understanding these differences is critical for research into metabolic disorders and for the development of targeted therapeutic interventions.
Structural Comparison
This compound possesses a methyl group at the fifth carbon position, distinguishing it from common straight-chain dienoyl-CoA intermediates such as 2,4-hexadienoyl-CoA and 2,4-decadienoyl-CoA. This structural difference has significant implications for its enzymatic processing.
Metabolic Pathways and Enzymatic Processing
The metabolism of dienoyl-CoA intermediates primarily involves the enzyme 2,4-dienoyl-CoA reductase. However, the methyl branch in this compound suggests an initial processing step involving α-oxidation, a pathway utilized for fatty acids with branches at odd-numbered carbon atoms to circumvent steric hindrance for β-oxidation enzymes.[1][2][3]
Standard β-Oxidation of Unsaturated Fatty Acids
In the canonical pathway for polyunsaturated fatty acids, dienoyl-CoA intermediates are reduced by 2,4-dienoyl-CoA reductase to a trans-3-enoyl-CoA, which is then isomerized to the trans-2-enoyl-CoA, a substrate for enoyl-CoA hydratase, allowing it to re-enter the β-oxidation spiral.
Caption: Standard pathway for straight-chain dienoyl-CoA metabolism.
Proposed Metabolism of this compound
Due to the methyl group at the β-position relative to the C4-C5 double bond, direct β-oxidation is hindered.[2] Therefore, a modified pathway involving peroxisomal α-oxidation is proposed.
Caption: Proposed initial metabolism of branched-chain dienoyl-CoA.
Comparative Enzyme Kinetics
| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | Reference |
| trans-2,trans-4-Hexadienoyl-CoA | Human peroxisomal DCR | - | - | [4] |
| trans-2,trans-4-Decadienoyl-CoA | Human peroxisomal DCR | - | - | [4] |
| trans-2,trans-4-Hexadienoyl-CoA | Rat liver mitochondrial DCR | - | - | [5] |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat liver mitochondrial DCR | - | - | [5] |
| 2-trans,4-cis-Decadienoyl-CoA | Bovine liver DCR | - | - | [6] |
| 2-trans,4-trans-Decadienoyl-CoA | Bovine liver DCR | - | - | [6] |
| 2-trans,4-cis-Decadienoyl-CoA | E. coli DCR | - | - | [6] |
| 2-trans,4-trans-Decadienoyl-CoA | E. coli DCR | - | - | [6] |
Note: Specific quantitative values for Km and Vmax were not consistently available across the cited literature for a direct numerical comparison in this table. The table highlights the substrates and enzyme sources studied.
Experimental Protocols
Synthesis of Dienoyl-CoA Substrates
The chemical synthesis of dienoyl-CoA substrates is a prerequisite for enzymatic assays. While a specific protocol for this compound is not published, a general method for synthesizing dienoyl-CoAs can be adapted.
General Protocol for Synthesis of Dienoyl-CoA:
-
Synthesis of the Dienoyl Moiety: The corresponding dienoyl acid (e.g., 5-methylhexa-2,4-dienoic acid) can be synthesized via methods like the Wittig reaction or aldol (B89426) condensation.
-
Activation to N-hydroxysuccinimide (NHS) ester: The dienoyl acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide to form the NHS ester.
-
Thioesterification with Coenzyme A: The dienoyl-NHS ester is then reacted with the free thiol group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form the final dienoyl-CoA product.
-
Purification: The product is purified using reverse-phase high-performance liquid chromatography (HPLC).
Enzymatic Assay for 2,4-Dienoyl-CoA Reductase
The activity of 2,4-dienoyl-CoA reductase can be measured spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm.[4][7]
Assay Components:
-
50 mM Phosphate buffer, pH 7.4
-
100 µM EDTA
-
125 µM NADPH
-
Purified 2,4-dienoyl-CoA reductase
-
Dienoyl-CoA substrate (e.g., 40 µM trans-2,trans-4-hexadienoyl-CoA)
Procedure:
-
Prepare the assay mixture containing buffer, EDTA, NADPH, and the enzyme in a cuvette.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 20 minutes).
-
Initiate the reaction by adding the dienoyl-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm for a set time (e.g., 90 seconds) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM-1cm-1).
Caption: Workflow for the 2,4-dienoyl-CoA reductase assay.
Signaling and Broader Metabolic Implications
The accumulation of unusual acyl-CoA species, including branched-chain intermediates, has been linked to the dysregulation of metabolic pathways.[8][9] For instance, the buildup of certain acyl-CoAs can lead to mitochondrial dysfunction and alter cellular signaling cascades. While a direct signaling role for this compound has not been established, its metabolism is intertwined with the broader network of fatty acid and branched-chain amino acid catabolism, which are known to influence insulin (B600854) signaling and cellular energy homeostasis.[9][10]
Conclusion
This compound represents a class of branched-chain dienoyl-CoA intermediates whose metabolism diverges from that of their straight-chain counterparts. The presence of a methyl group necessitates the involvement of specialized enzymatic machinery, likely including the α-oxidation pathway, to prepare the molecule for complete degradation via β-oxidation. While direct comparative kinetic data is limited, the structural differences strongly suggest altered enzyme-substrate interactions. Further research, including the synthesis of this compound and its testing with purified enzymes, is required to fully elucidate its metabolic fate and physiological significance. The provided experimental protocols offer a framework for such future investigations. This understanding is crucial for advancing our knowledge of fatty acid metabolism and its role in health and disease.
References
- 1. aocs.org [aocs.org]
- 2. youtube.com [youtube.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dienoyl coenzyme A reductases from bovine liver and Escherichia coli. Comparison of properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (2E)-5-Methylhexa-2,4-dienoyl-CoA
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of (2E)-5-Methylhexa-2,4-dienoyl-CoA in a laboratory setting. All personnel must adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2] All handling of the compound, especially if in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[2]
In the event of a spill, isolate the area to prevent further contamination. For small spills, absorb the material with an inert absorbent material such as sand or vermiculite. For larger spills, follow your institution's specific spill response protocol. All spill cleanup materials should be collected in a sealed, labeled container for proper disposal.[1]
Waste Disposal Protocol
The primary principle of laboratory waste disposal is the segregation of waste streams.[1][3] Never mix chemical waste with general trash or other waste types.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound, including residues and contaminated single-use items (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EHS office.[4]
-
Contaminated Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Container Labeling
All waste containers must be clearly labeled with the full chemical name: "this compound" and the approximate concentration and quantity.[3] Use your institution's official hazardous waste labels.
Step 3: Storage of Waste
Store waste containers in a designated, secure area away from incompatible materials.[5] Ensure containers are tightly sealed to prevent leaks or spills.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for the collection and final disposal of the waste.[1]
Experimental Protocol: Decontamination of Labware
For reusable labware contaminated with this compound:
-
Initial Rinse: Rinse the labware with a suitable solvent (e.g., deionized water, followed by ethanol) to remove the bulk of the chemical. Collect this initial rinse as chemical waste.
-
Washing: Wash the labware with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the labware to air dry or use a laboratory oven.
Data Presentation: Waste Log
Maintaining a detailed waste log is crucial for regulatory compliance and safety. Below is a template for tracking waste containing this compound.
| Date | Researcher Name | Waste Type (Solid/Liquid) | Quantity (g or mL) | Container ID | Disposal Date |
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for (2E)-5-Methylhexa-2,4-dienoyl-CoA
This guide provides crucial safety and logistical information for the handling and disposal of (2E)-5-Methylhexa-2,4-dienoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar acyl-CoA derivatives and general laboratory chemical safety protocols.
Hazard Assessment and Risk Mitigation
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure user safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Minimum thickness of 0.11 mm | To prevent skin contact. Double gloving is recommended for extended handling. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 rated | To protect eyes from splashes and aerosols. |
| Body Protection | Laboratory Coat | Full-length, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | N/A | To be used as the primary engineering control to prevent inhalation of any potential aerosols or dust if working with a solid form. |
Handling and Operational Procedures
Adherence to a strict operational workflow is essential for minimizing risk. The following procedure outlines the step-by-step process for safely handling this compound.
3.1. Preparation and Pre-Handling Check
-
Consult Safety Resources: Always check for any available updated safety information before beginning work.
-
Ensure Engineering Controls are Functional: Verify that the fume hood has a current certification and is functioning correctly.
-
Assemble all Necessary Materials: Gather all required equipment, including PPE, reagents, and waste containers, before handling the compound.
-
Don Appropriate PPE: Put on a lab coat, safety glasses, and nitrile gloves as specified in the table above.
3.2. Compound Handling
-
Work Within a Fume Hood: All handling of this compound, including weighing and dilutions, must be performed inside a certified chemical fume hood.
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols.
-
Use Designated Equipment: Utilize spatulas, glassware, and other equipment that are specifically designated for handling this type of compound.
-
Immediate Spill Response: In the event of a spill, follow the laboratory's established spill response protocol. Generally, this involves absorbing the spill with an inert material and decontaminating the area.
3.3. Post-Handling and Decontamination
-
Properly Seal and Store: Ensure the primary container of this compound is tightly sealed and stored according to recommended conditions (typically in a cool, dry, and dark place).
-
Decontaminate Work Area: Thoroughly clean and decontaminate the work surface within the fume hood.
-
Remove PPE Correctly: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last.
-
Wash Hands Thoroughly: Immediately wash hands with soap and water after removing PPE.
Disposal Plan
All waste generated from handling this compound must be considered chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and weighing paper should be collected in a designated, sealed chemical waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Workflow Visualization
The following diagram illustrates the logical flow of the safe handling procedure for this compound.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
